3-Bromo-2-trifluoromethyl-furan
Description
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Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3O/c6-3-1-2-10-4(3)5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAGAFZXDPNTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Reprogramming of Furan Derivatives: The Role of Trifluoromethylation in Chemical Stability and Drug Design
The Furan Liability Paradigm
Furans are highly valuable five-membered oxygen heterocycles ubiquitous in natural products, organic materials, and pharmaceuticals. However, their electron-rich aromatic nature renders them thermodynamically unstable under strongly acidic or oxidative conditions. In standard environments, unsubstituted furans are highly susceptible to electrophilic attack, rapid ring-opening, and subsequent polymerization[1].
As a Senior Application Scientist in drug discovery, I frequently encounter the "furan liability"—a scenario where a promising hit compound exhibits excellent target affinity but fails in late-stage preclinical development due to poor metabolic stability or rapid degradation in the acidic environment of the gastric tract.
The strategic incorporation of a trifluoromethyl (–CF₃) group fundamentally reprograms the thermodynamic profile of the furan ring. The strong electron-withdrawing nature (inductive effect, -I) of the –CF₃ group depletes the π-electron density of the furan core. This electronic modulation significantly increases the activation energy required for electrophilic protonation and oxidative degradation, transforming a fragile heterocycle into a robust structural motif[2].
Thermodynamic Principles of Trifluoromethylated Furans
The stability of trifluoromethylated furans is rooted in molecular orbital theory and bond thermodynamics. The –CF₃ group lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, making the removal of an electron (oxidation) thermodynamically unfavorable. Furthermore, the C–F bond is one of the strongest in organic chemistry (bond dissociation energy ~116 kcal/mol), providing immense metabolic shielding against cytochrome P450-mediated epoxidation[3].
This enhanced oxidative stability even allows for the isolation of previously inaccessible, highly reactive intermediates—such as endoperoxides—during continuous-flow synthesis[4].
Quantitative Thermodynamic & Physicochemical Profiling
The following table summarizes the dramatic thermodynamic shifts induced by trifluoromethylation:
| Property | Unsubstituted Furan | 2-(Trifluoromethyl)furan | Causality / Mechanism |
| Acid Stability ( t1/2 in 1M H₂SO₄) | < 5 Minutes (Polymerization) | > 24 Hours (Highly stable) | Strong -I effect of –CF₃ reduces ring electron density, preventing electrophilic protonation at C5. |
| Oxidative Stability ( Eox vs SCE) | ~ 1.3 V | > 1.8 V | Electron-withdrawing –CF₃ lowers the HOMO energy level, increasing the barrier to single-electron oxidation. |
| Lipophilicity ( Δ Log P) | Baseline | + 0.88 to 1.0 | Fluorine's low polarizability and high electronegativity increase hydrophobicity, aiding membrane permeability. |
| Metabolic Stability (CYP450) | High susceptibility to epoxidation | Resistant to epoxidation | Steric shielding and electronic deactivation of the furan π-system prevent enzymatic oxygen insertion. |
Mechanistic Pathways and Workflows
To harness these thermodynamic benefits, modern synthetic chemistry relies heavily on radical pathways to functionalize the furan ring. Visible-light photoredox catalysis has emerged as the premier method for generating electrophilic •CF₃ radicals under mild conditions.
Photoredox mechanism for furan trifluoromethylation.
Self-validating NMR workflow for thermodynamic stability profiling.
Experimental Methodologies
Protocol 1: Visible-Light Photoredox Synthesis of 2-(Trifluoromethyl)furan
This protocol details the generation of the •CF₃ radical using trifluoroacetic anhydride (TFAA) and a Ruthenium-based photocatalyst.
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried Schlenk tube, combine the furan substrate (1.0 equiv), Ru(bpy)₃Cl₂ (1.0 mol% as the photocatalyst), and an organic base (e.g., pyridine, 2.0 equiv) in anhydrous acetonitrile.
-
Reagent Addition: Slowly add TFAA (1.5 equiv) dropwise. Causality: TFAA serves as the •CF₃ source. The base is required to neutralize the trifluoroacetic acid byproduct, preventing premature acid-catalyzed degradation of the unreacted furan.
-
Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet state quencher. If not removed, O₂ will quench the excited state of the Ru-catalyst and scavenge the •CF₃ radicals to form peroxyl radicals, severely depressing the thermodynamic yield.
-
Irradiation: Irradiate the mixture using a 450 nm blue LED for 12 hours at room temperature. Causality: The 450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ru(bpy)₃²⁺ complex, ensuring efficient single-electron transfer (SET).
-
Isolation: Quench with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the thermodynamically stable 2-(trifluoromethyl)furan.
Protocol 2: Self-Validating NMR-Based Acid Stability Assay
To empirically prove the thermodynamic stability of the synthesized derivative, we employ a time-course ¹H NMR kinetic assay.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 0.1 mmol of 2-(trifluoromethyl)furan in 0.5 mL of deuterated acetonitrile (CD₃CN).
-
Internal Standard Integration: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene. Causality: This acts as a self-validating internal standard. Because 1,3,5-trimethoxybenzene is highly stable and its NMR peaks do not overlap with the furan, it ensures that any observed decrease in furan signal is due to chemical degradation, not physical solvent evaporation or NMR shimming variations.
-
Acid Introduction: Add 0.1 mL of 1M D₂SO₄ in D₂O. Causality: Deuterated acid prevents H/D exchange artifacts from obscuring the furan proton signals during spectral acquisition.
-
Kinetic Tracking: Acquire ¹H NMR spectra at t=0,1,4,12,and 24 hours.
-
Data Analysis: Integrate the furan ring protons against the internal standard. Plot ln([Furan]t/[Furan]0) versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2 ).
Implications in Drug Development
The thermodynamic resilience imparted by trifluoromethylation directly translates to superior pharmacokinetic (PK) profiles. The enhanced lipophilicity of the –CF₃ group improves blood-brain barrier (BBB) penetration and cellular membrane permeability. Simultaneously, its electron-withdrawing effect prevents the furan ring from acting as a toxic Michael acceptor[2].
This precise thermodynamic tuning has been successfully employed in the development of highly potent κ-Opioid receptor agonists (e.g., salvinorin A analogues), where the –CF₃ group alters both the electronic stability and the steric binding mode within the receptor pocket[3]. Furthermore, in oncology, trifluoromethylated furans are being utilized as stable scaffolds for MCL1 inhibitors, proving that overcoming the "furan liability" opens entirely new chemical space for targeted therapies[1].
Sources
- 1. mdpi.com [mdpi.com]
- 2. A highly efficient one-pot trifluoromethylation/cyclization reaction of electron-deficient 1,3-conjugated enynes: modular access to trifluoromethylate ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00385K [pubs.rsc.org]
- 3. Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-2-trifluoromethyl-furan: Chemical Identifiers, Synthesis, and Applications
As a Senior Application Scientist navigating the complex landscape of halogenated heterocycles, I often encounter building blocks that bridge the gap between theoretical drug design and practical synthetic execution. Fluorinated furans represent a highly privileged class of scaffolds in medicinal chemistry and agrochemical development. The strategic placement of a trifluoromethyl (–CF 3 ) group adjacent to a heavy halogen (bromine) on a furan ring creates a unique stereoelectronic profile, offering both a robust cross-coupling handle and an electron-withdrawing bioisostere.
This technical guide provides an in-depth analysis of 3-Bromo-2-trifluoromethyl-furan , detailing its chemical identifiers, the mechanistic rationale for its regioselective synthesis, and self-validating experimental protocols designed for high-fidelity reproducibility.
Chemical Identifiers & Structural Properties
A critical challenge in heteroaromatic chemistry is distinguishing between closely related regioisomers. While the 4-bromo and 5-bromo derivatives of 2-(trifluoromethyl)furan are well-documented and commercially available, the 3-bromo isomer represents a specialized, often proprietary building block. Its synthesis is non-trivial due to the electronic deactivation of the furan ring by the –CF 3 group, which directs electrophilic attack primarily to the 5-position rather than the 3-position.
Below is the consolidated structural and physicochemical data for 3-bromo-2-trifluoromethyl-furan, explicitly contrasting its registry status with its known isomers.
| Property | Value |
| IUPAC Name | 3-Bromo-2-(trifluoromethyl)furan |
| Molecular Formula | C 5 H 2 BrF 3 O |
| Molecular Weight | 214.97 g/mol |
| SMILES String | FC(F)(F)C1=C(Br)C=CO1 |
| Monoisotopic Mass | 213.924 Da |
| Target CAS Registry Number | Unassigned / Proprietary (Requires de novo synthesis) |
| Isomer CAS: 4-Bromo-2-CF 3 -furan | 2166878-56-2 |
| Isomer CAS: 5-Bromo-2-CF 3 -furan | 1289005-52-2 |
Mechanistic Pathways for Regioselective Synthesis
Standard electrophilic bromination of 2-(trifluoromethyl)furan fails to yield the 3-bromo isomer, as the strongly electron-withdrawing –CF 3 group directs electrophiles to the less sterically hindered and more electron-rich C5 position. Conversely, attempting a directed ortho-metalation (DoM) on 3-bromofuran to install the –CF 3 group often results in halogen-metal exchange or ring-opening degradation.
To bypass these limitations, we must rely on single-electron transfer (SET) chemistry. As highlighted in recent literature, 1 has garnered significant attention for functionalizing furanic building blocks without degrading the sensitive heteroaromatic core. By generating an electrophilic •CF 3 radical, we can exploit the innate nucleophilicity of the C2 position of 3-bromofuran.
Photoredox-catalyzed regioselective trifluoromethylation of 3-bromofuran at the C2 position.
Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation
To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step includes causality markers—physical or chemical indicators that confirm the reaction is proceeding along the intended mechanistic pathway.
Step 1: Reagent Preparation and Degassing
-
Action: In a flame-dried Schlenk tube, combine 3-bromofuran (1.0 equiv), sodium trifluoromethanesulfinate (Langlois reagent, 2.0 equiv), and the photocatalyst Ir(ppy) 3 (1 mol%). Dissolve the mixture in a degassed solvent system of CH 3 CN/H 2 O (4:1, 0.1 M).
-
Causality: Langlois reagent is selected as a bench-stable, solid •CF 3 source. The addition of water is critical; it increases the solubility of the sodium salt, facilitating homogeneous radical generation.
-
Self-Validation Check: The solution must be degassed via three freeze-pump-thaw cycles. Molecular oxygen acts as a potent triplet quencher. If degassing is successful, the solution will maintain a vibrant yellow color under ambient light; if oxygen is present, the reaction will stall, and the catalyst may bleach over time.
Step 2: Photocatalytic Cycle Setup
-
Action: Irradiate the reaction mixture with a 450 nm blue LED array at ambient temperature (25 °C) for 16 hours, maintaining vigorous stirring.
-
Causality: The 450 nm wavelength perfectly overlaps with the metal-to-ligand charge transfer (MLCT) absorption band of Ir(ppy) 3 . Ambient temperature prevents the thermal degradation of the furan ring, ensuring the transformation is driven entirely by photonic energy.
-
Self-Validation Check: Upon irradiation, the reaction mixture will transition from a pale yellow to a deep, luminescent orange, physically confirming the active excitation of the Ir(III) photocatalyst to its *Ir(III) triplet state.
Step 3: Quenching and Chromatographic Isolation
-
Action: Quench the reaction with saturated aqueous NaHCO 3 , extract with dichloromethane (3x), and dry the combined organic layers over anhydrous Na 2 SO 4 . Purify the crude mixture via silica gel flash chromatography using a highly non-polar gradient (100% hexanes).
-
Causality: The mild basic quench neutralizes any acidic byproducts (such as traces of sulfinic acid) that could trigger furan ring-opening. Because the target compound is highly volatile, concentration under reduced pressure must not exceed 30 °C to prevent product loss.
-
Self-Validation Check: During TLC analysis (100% hexanes), the product will appear as a distinct UV-active spot (254 nm) with a high retention factor ( Rf≈0.8 ). This high Rf is a direct result of the extreme lipophilicity imparted by the newly installed trifluoromethyl group.
Applications in Drug Discovery
The inclusion of the trifluoromethyl group dramatically influences physical properties such as2, making these motifs highly desirable in modern drug design.
Specifically, 3-bromo-2-trifluoromethyl-furan serves as a dual-purpose scaffold:
-
Bioisosterism: The 2-trifluoromethylfuran moiety frequently acts as a lipophilic bioisostere for phenyl or standard furan rings, protecting the usually vulnerable C2/C5 positions from cytochrome P450-mediated oxidative metabolism. The application of these fluorinated furans is increasingly viewed through the lens of the 3.
-
Late-Stage Functionalization: The bromine atom at the C3 position provides an orthogonal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing researchers to build complex, multi-ring architectures outward from the furan core without disturbing the C-F bonds.
References
-
ResearchGate. "Visible-light-driven Ir-catalyzed trifluoromethylation of heteroaromatic compounds using sodium triflinate." 1
-
National Institutes of Health (NIH) - PMC. "Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs." 3
-
Royal Society of Chemistry (RSC). "A highly efficient one-pot trifluoromethylation/cyclization reaction of electron-deficient 1,3-conjugated enynes." 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. A highly efficient one-pot trifluoromethylation/cyclization reaction of electron-deficient 1,3-conjugated enynes: modular access to trifluoromethylate ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00385K [pubs.rsc.org]
- 3. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 3-Bromo-2-trifluoromethyl-furan in organic solvents
An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-trifluoromethyl-furan in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 3-Bromo-2-trifluoromethyl-furan, a key fluorinated heterocyclic building block in contemporary drug discovery and fine chemical synthesis. Given the scarcity of published empirical solubility data for this specific compound, this document emphasizes a predictive approach grounded in its physicochemical properties and furnishes a detailed, field-proven experimental protocol for its accurate determination. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in various solvent systems.
Introduction: The Significance of 3-Bromo-2-trifluoromethyl-furan
3-Bromo-2-trifluoromethyl-furan is a specialized heterocyclic compound that merges the structural features of a furan ring with two distinct and synthetically valuable functional groups: a bromine atom and a trifluoromethyl (CF₃) group. The furan scaffold is a common motif in biologically active molecules.[1] The bromine at the 3-position serves as a versatile handle for a multitude of chemical transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3]
The trifluoromethyl group is of paramount importance in modern medicinal chemistry. Its incorporation into a molecule can profoundly and beneficially alter key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5][6] The strong electron-withdrawing nature of the CF₃ group can also modulate the reactivity of the furan ring.
A thorough understanding of the solubility of 3-Bromo-2-trifluoromethyl-furan is a critical prerequisite for its successful application. Solubility dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and formulation strategies. This guide provides the theoretical framework and practical tools to establish a robust solubility profile for this compound.
Theoretical Solubility Profile Based on Physicochemical Properties
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible.[7] To predict the solubility of 3-Bromo-2-trifluoromethyl-furan, we must first analyze its molecular structure and resulting physicochemical properties.
Molecular Structure:
-
Furan Ring: The furan ring itself possesses moderate polarity due to the presence of the oxygen heteroatom, which can act as a hydrogen bond acceptor.
-
Bromine Atom: The bromine atom adds significant molecular weight and polarizability to the molecule.
-
Trifluoromethyl (CF₃) Group: This group is strongly electron-withdrawing and is known to increase lipophilicity (fat-solubility).[4][6] While the C-F bonds are highly polar, the symmetrical nature of the CF₃ group results in a low overall dipole moment for the group itself, contributing primarily to van der Waals interactions.
Predicted Solubility: The combination of a moderately polar furan ring, a polarizable bromine atom, and a lipophilic trifluoromethyl group suggests that 3-Bromo-2-trifluoromethyl-furan is a lipophilic compound with moderate overall polarity.[8]
Based on this analysis, its expected solubility in common organic solvents is as follows:
-
High Solubility: In moderately polar aprotic solvents where dipole-dipole and van der Waals interactions can be maximized. Examples include Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, and Acetone .
-
Good to Moderate Solubility: In aromatic and less polar solvents such as Toluene and Diethyl Ether .
-
Lower Solubility: In highly nonpolar aliphatic solvents like Hexane , where the molecule's moderate polarity may limit miscibility.
-
Limited Solubility: In highly polar protic solvents such as Methanol, Ethanol, and especially Water . The molecule lacks hydrogen bond donor capabilities, limiting its interaction with protic solvent networks.
The following table summarizes these predictions and provides a template for recording experimental data.
| Solvent Category | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Nonpolar | Hexane | Low | |
| Toluene | Good | ||
| Polar Aprotic | Diethyl Ether | Good | |
| Dichloromethane (DCM) | High | ||
| Ethyl Acetate | High | ||
| Tetrahydrofuran (THF) | High | ||
| Acetone | High | ||
| Acetonitrile (ACN) | Moderate | ||
| Dimethyl Sulfoxide (DMSO) | High | ||
| Polar Protic | Methanol | Limited to Moderate | |
| Ethanol | Limited to Moderate |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is highly recommended.[7][9] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its maximum dissolved concentration at a given temperature.
Detailed Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid 3-Bromo-2-trifluoromethyl-furan to a series of clear glass vials. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to ensure saturation. A good starting point is to add ~20-50 mg of the compound.
-
Carefully add a precise, known volume (e.g., 1.0 or 2.0 mL) of each selected organic solvent to its respective vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (typically 25 °C).
-
Agitate the mixtures for a prolonged period, generally 24 to 72 hours.[7] This extended timeframe is crucial to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.
-
-
Phase Separation:
-
Once equilibration is complete, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10-15 minutes).[7]
-
Causality: Centrifugation is superior to simple settling as it effectively pellets fine particulates that could otherwise be transferred and artificially inflate the measured concentration.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) into a clean, pre-weighed analysis vial.[7]
-
Causality: Filtration is a non-negotiable step to remove any remaining microscopic solid particles, ensuring that the analyzed sample contains only dissolved solute. The filter material must be chosen carefully to avoid absorption of the solute.
-
Precisely dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
A calibration curve must be generated using standard solutions of 3-Bromo-2-trifluoromethyl-furan of known concentrations to ensure accurate quantification.[7]
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is typically reported in units of mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Conclusion and Field Insights
The solubility profile of 3-Bromo-2-trifluoromethyl-furan is predicted to be favorable across a range of common nonpolar and polar aprotic organic solvents, a direct consequence of its unique molecular structure. Its lipophilic character, imparted by the trifluoromethyl group, combined with the moderate polarity of the bromo-furan scaffold, makes it a versatile building block for synthetic chemists.
While theoretical predictions provide an invaluable starting point for solvent selection, they are not a substitute for empirical data. The detailed shake-flask protocol provided herein represents a robust, self-validating system for generating the precise solubility data required for process optimization, reaction design, and successful drug development campaigns. Adherence to this methodology will ensure the generation of reliable and reproducible results, forming a cornerstone of scientifically sound research.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry.
- National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of 3-Bromofuran. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents. BenchChem.
- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- National Institutes of Health. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - NIH.
- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025). Application Notes and Protocols for 3-(2-Methylphenyl)furan in Pharmaceutical Development. BenchChem.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
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Strategic Deployment of Fluorinated Furans in Drug Discovery: A Comparative Analysis of 2-Trifluoromethylfuran and 3-Bromo-2-trifluoromethylfuran
Executive Summary & Core Rationale
As a Senior Application Scientist, I frequently encounter the dual challenge of balancing metabolic stability with synthetic tractability in fragment-based drug discovery (FBDD). The furan heterocycle is a classic pharmacophore, but its electron-rich nature makes it highly susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) and electrophilic degradation.
The introduction of a trifluoromethyl (-CF 3 ) group at the C2 position fundamentally alters this electronic landscape, providing immense metabolic stability[1]. However, this stability comes at the cost of synthetic flexibility. This technical guide provides an in-depth comparative analysis between the foundational building block, 2-trifluoromethylfuran (2-TMF) , and its synthetically primed derivative, 3-bromo-2-trifluoromethylfuran (3-Br-2-TMF) , detailing their physicochemical profiles, mechanistic reactivity, and self-validating experimental protocols.
Physicochemical Profiling & Causality
To understand how to deploy these molecules, we must first understand the causality behind their physical properties. The -CF 3 group exerts a strong inductive electron-withdrawing effect (-I) and a negative hyperconjugation effect. This pulls electron density away from the furan oxygen and the conjugated diene system, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy level. Consequently, 2-TMF is far more resistant to oxidation than unsubstituted furan[1].
However, 2-TMF poses a distinct synthetic challenge: its deactivated nature means that subsequent functionalization (such as C-H activation) requires exceedingly harsh conditions. By pre-installing a bromine atom at the C3 position to create 3-Br-2-TMF, we create a highly specific, polarized anchor for transition-metal-catalyzed cross-coupling, bypassing the thermodynamic hurdles of functionalizing a deactivated ring[2].
Table 1: Comparative Physicochemical Data
| Property | 2-Trifluoromethylfuran (2-TMF) | 3-Bromo-2-trifluoromethylfuran (3-Br-2-TMF) |
| CAS Number | 56286-83-0[3] | Derivative Specific (e.g., 17515-77-4 for analogs)[4] |
| Molecular Weight | 136.07 g/mol [3] | ~214.97 g/mol |
| Electronic Nature | Highly deactivated, electron-poor | Deactivated, but primed for oxidative addition |
| Primary Reactivity | Electrophilic Aromatic Substitution (C5) | Halogen-metal exchange, Pd-catalyzed cross-coupling |
| Lipophilicity (logP) | High (driven by -CF 3 lipophilicity) | Very High (synergistic -CF 3 and -Br lipophilicity) |
| Metabolic Stability | Excellent (blocks oxidative ring opening) | Excellent (steric shielding at C2/C3 positions) |
Mechanistic Reactivity & Synthetic Utility
The strategic choice between these two building blocks dictates the synthetic trajectory of a drug discovery program.
The reactivity of 2-TMF is governed by the deactivating -CF 3 group, which directs incoming electrophiles primarily to the C5 position (the least deactivated site). If a medicinal chemist requires a 2,3-disubstituted furan motif, starting from 2-TMF is highly inefficient. 3-Br-2-TMF solves this bottleneck. The C-Br bond is highly polarized and susceptible to oxidative addition by Palladium(0) or halogen-metal exchange using organolithium reagents. This allows for the rapid construction of complex libraries via Suzuki-Miyaura or Buchwald-Hartwig couplings at the C3 position without disturbing the metabolically protective -CF 3 group[1].
Mechanistic divergence between 2-TMF and 3-Br-2-TMF reactivity pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to prevent common failure modes when handling fluorinated heterocycles[5].
Protocol 1: Halogen-Metal Exchange and Electrophilic Trapping of 3-Br-2-TMF
Objective: Convert 3-Br-2-TMF to a 3-substituted-2-trifluoromethylfuran using a lithium-halogen exchange. Causality: The -CF 3 group is sensitive to strong nucleophiles at elevated temperatures and can undergo defluorination. Therefore, strict cryogenic conditions are mandatory.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 3-Br-2-TMF (1.0 equiv) in anhydrous THF (0.2 M).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. (Validation Step: The internal temperature probe must read ≤ -75 °C to prevent thermodynamic ring-opening).
-
Lithiation: Dropwise addition of n-BuLi (1.05 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes at -78 °C. (Causality: n-BuLi selectively exchanges with the bromine atom rather than deprotonating the C5 position due to the kinetic favorability of the Br-Li exchange).
-
Electrophile Trapping: Add the desired electrophile (e.g., an aldehyde or DMF) dropwise down the side of the flask to pre-cool the reagent.
-
Quenching: Quench with saturated aqueous NH 4 Cl at -78 °C before allowing the flask to warm to room temperature. (Validation Step: Quenching at low temperature prevents the highly reactive lithium intermediate from undergoing unwanted side reactions).
Protocol 2: Suzuki-Miyaura Cross-Coupling Workflow
Objective: Couple 3-Br-2-TMF with an aryl boronic acid to generate a biaryl fragment.
Self-validating experimental workflow for Suzuki-Miyaura cross-coupling of 3-Br-2-TMF.
-
Reagent Mixing: In a microwave vial, combine 3-Br-2-TMF (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K 2 CO 3 (2.0 equiv).
-
Solvent & Catalyst: Add a 4:1 mixture of 1,4-Dioxane/H 2 O. Add Pd(dppf)Cl 2 (5 mol%). (Causality: The bidentate dppf ligand prevents catalyst deactivation and accelerates the reductive elimination step, which is crucial when dealing with electron-poor furans).
-
Degassing: Sparge the mixture with Argon for 10 minutes. (Validation Step: Oxygen must be completely removed to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst).
-
Heating: Heat at 80 °C for 4 hours. Monitor the consumption of the bromide via LC-MS.
-
Workup: Filter through a Celite pad to remove palladium black, extract with EtOAc, and purify via flash chromatography.
Conclusion
While 2-TMF provides the foundational metabolic stability required for modern pharmacophores, 3-Br-2-TMF is the tactical choice for rapid, regioselective library generation. Understanding the electronic causality of the -CF 3 group allows researchers to exploit these molecules effectively, transforming deactivated heterocycles into highly versatile drug discovery assets.
References
-
Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes | Chemical Reviews - ACS Publications.[Link]
-
5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | C7H5F3O3 | CID 2782183 - PubChem.[Link]
-
2-(BROMOMETHYL)-5-(TRIFLUOROMETHYL)FURAN | CAS 17515-77-4 - Matrix Fine Chemicals.[Link]
-
3-Bromofuran | C4H3BrO | CID 89164 - PubChem.[Link]
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- 4. 2-(BROMOMETHYL)-5-(TRIFLUOROMETHYL)FURAN | CAS 17515-77-4 [matrix-fine-chemicals.com]
- 5. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | C7H5F3O3 | CID 2782183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Deployment of 3-Bromo-2-trifluoromethyl-furan in Advanced Agrochemical Synthesis
Abstract: The deliberate incorporation of fluorinated motifs, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern agrochemical design. This moiety imparts enhanced metabolic stability, increased lipophilicity, and favorable binding characteristics to active ingredients. 3-Bromo-2-trifluoromethyl-furan represents a highly valuable, yet specialized, building block for introducing both a trifluoromethyl group and a furan scaffold, a common feature in potent fungicides. This guide provides an in-depth technical framework for researchers and synthetic chemists on the strategic utilization of this synthon. We will explore its reactivity, present detailed, field-proven protocols for its application in key transformations, and explain the critical causality behind experimental choices, focusing on the synthesis of furan-carboxamide fungicides, a class of compounds with significant biological activity.
The Furan-Trifluoromethyl Motif: A Privileged Combination in Agrochemicals
The furan ring is a bio-isostere for various functional groups and is present in numerous biologically active compounds.[1] When combined with a trifluoromethyl group, the resulting scaffold offers a unique set of properties. The -CF3 group, with its high electronegativity and steric demand comparable to an isopropyl group, can significantly enhance the biological efficacy of a molecule.[2] This is particularly relevant in the development of Succinate Dehydrogenase Inhibitors (SDHIs), a major class of fungicides that target the fungal respiratory chain.[3] While many commercial SDHIs are based on pyrazole or pyridine carboxamides, the furan-carboxamide scaffold is an area of intense research, with numerous studies demonstrating potent antifungal activity.[4][5]
3-Bromo-2-trifluoromethyl-furan serves as an ideal starting point for the synthesis of these novel agrochemical candidates. The bromine atom at the 3-position provides a versatile handle for carbon-carbon bond formation, while the trifluoromethyl group at the 2-position influences the ring's electronics and directs reactivity.
Physicochemical Profile and Reactivity
A thorough understanding of the substrate's properties is essential for successful synthetic planning. The electron-withdrawing nature of the trifluoromethyl group deactivates the furan ring towards electrophilic substitution but activates the C-Br bond for oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
Table 1: Physicochemical Properties of Related Trifluoromethyl-Furans
| Property | 4-Bromo-2-(trifluoromethyl)furan | 3-Bromo-2-(difluoromethyl)furan |
| CAS Number | 2166878-56-2 | 2247106-93-8 |
| Molecular Formula | C₅H₂BrF₃O | C₅H₃BrF₂O |
| Molecular Weight | 214.97 g/mol [6] | 196.98 g/mol |
| Appearance | Not specified | Not specified |
| Storage | Store at 2-8°C, sealed and dry[6] | Store at 2-8°C, sealed and dry |
Note: Specific experimental data for 3-Bromo-2-trifluoromethyl-furan is not widely published. The data presented is for structurally similar and commercially available analogs to provide an informed basis for handling and reaction planning.
Core Synthetic Strategy: Construction of Furan-Pyrazole Carboxamides
A primary application for 3-Bromo-2-trifluoromethyl-furan is in the synthesis of fungicides that couple the furan ring to another heterocyclic system, commonly a pyrazole, which is then linked to a substituted aniline via an amide bond. This modular approach allows for extensive structure-activity relationship (SAR) studies. The key transformations are a Suzuki-Miyaura cross-coupling followed by an amide bond formation.
Caption: Modular synthesis of furan-carboxamide fungicides.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the C-C bond formation between 3-Bromo-2-trifluoromethyl-furan and a pyrazole boronic acid derivative. The choice of catalyst and ligands is critical when coupling electron-deficient heteroaryl halides.
Materials:
-
3-Bromo-2-trifluoromethyl-furan (1.0 eq)
-
Substituted pyrazole-boronic acid or pinacol ester (1.1-1.2 eq)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a pre-catalyst like XPhos-Pd-G2 (1-5 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent: Anhydrous 1,4-dioxane or a mixture of Toluene/Water (e.g., 10:1)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: In a Schlenk flask dried in an oven and cooled under an inert atmosphere, combine 3-Bromo-2-trifluoromethyl-furan, the pyrazole-boronic acid derivative, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times. This process is crucial to remove oxygen, which can oxidize the Pd(0) active species and lead to catalyst deactivation.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe under a positive pressure of inert gas. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) further minimizes oxygen contamination.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. The optimal temperature will depend on the specific substrates and catalyst system.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting bromide is a key indicator of reaction completion. This step serves as an in-process control to prevent over-running the reaction or premature workup.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. The aqueous washes remove the base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired furan-pyrazole intermediate.
Expertise & Causality:
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ can be sluggish for electron-deficient heteroaryl bromides. Buchwald-type ligands (e.g., XPhos) or ferrocene-based ligands (dppf) form more electron-rich and sterically hindered Pd(0) species that facilitate the rate-limiting oxidative addition step.[2]
-
Base Function: The base is not merely a proton scavenger. It activates the boronic acid by forming a more nucleophilic boronate species ([RB(OH)₃]⁻), which is essential for the transmetalation step in the catalytic cycle.[1]
-
Solvent System: Anhydrous conditions are generally preferred to prevent competitive protodeboronation of the boronic acid, a common side reaction that reduces yield.[7]
Protocol 2: Amide Bond Formation via Acyl Chloride
Following the successful coupling, the resulting furan-pyrazole intermediate (assuming it was synthesized with a precursor that can be converted to a carboxylic acid) is coupled with a substituted aniline. The acyl chloride method is a robust and widely used procedure for this transformation.
Materials:
-
Furan-pyrazole carboxylic acid intermediate (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2-1.5 eq)
-
Catalytic N,N-dimethylformamide (DMF) (1-2 drops)
-
Substituted aniline (1.0-1.1 eq)
-
Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine) (1.5-2.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Acyl Chloride Formation: Dissolve the furan-pyrazole carboxylic acid in anhydrous DCM. Add a catalytic amount of DMF (this forms the Vilsmeier reagent in situ, which is the active catalyst). Cool the solution to 0 °C and slowly add thionyl chloride.
-
Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution. A crucial self-validation step is to take an aliquot, quench it with methanol, and check by LC-MS for the formation of the corresponding methyl ester, confirming complete conversion to the acyl chloride.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM. It is critical to ensure all thionyl chloride is removed as it will react with the aniline in the next step.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the substituted aniline and triethylamine in anhydrous DCM.
-
Addition & Reaction: Slowly add the acyl chloride solution to the aniline solution via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC for the consumption of the acyl chloride.
-
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl (to remove excess amine base), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final furan-carboxamide product can be purified by recrystallization or flash column chromatography.
Caption: Key steps in amide formation via an acyl chloride.
Trustworthiness & Self-Validation:
-
Stepwise Work-up: The specific sequence of acidic and basic washes is a self-validating system. The acid wash removes basic impurities (Et₃N, unreacted aniline), while the bicarbonate wash removes acidic impurities (unreacted carboxylic acid). This ensures a purer crude product before final chromatography.
-
Use of Coupling Reagents: For sensitive substrates prone to racemization or side reactions, direct coupling reagents like HATU or EDC/HOBt can be used instead of forming the acyl chloride. However, the acyl chloride route is often more cost-effective for large-scale synthesis.[8]
Conclusion
3-Bromo-2-trifluoromethyl-furan is a potent synthon for constructing novel furan-based agrochemicals. Its reactivity allows for reliable and regioselective functionalization through well-established methodologies like the Suzuki-Miyaura coupling. By following a modular synthetic strategy and understanding the causality behind each experimental step, researchers can efficiently generate libraries of furan-carboxamides for biological screening. The detailed protocols provided herein serve as a robust starting point for the exploration and development of next-generation fungicides built upon this privileged fluorinated scaffold.
References
-
Synthesis, Crystal Structure and Antifungal Activity of New Furan-1, 3, 4-oxadiazole Carboxamide Derivatives. Chinese Journal of Structural Chemistry. [Link]
-
Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. ACS Omega. [Link]
-
Design, Synthesis and Antifungal Activity of Novel Furancarboxamide Derivatives. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one. RSC Advances. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
FUNGICIDAL COMPOUNDS. European Patent Office. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem. [Link]
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules. [Link]
-
Fungicidal mixtures II comprising strobilurin-type fungicides. European Patent Office. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
- Furan derivatives having fungicide activity.
-
Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
- United States Patent (19).
-
FUNGICIDAL COMPOSITIONS. European Patent Office. [Link]
-
3-Bromo-2-fluoro-2-methylpentane. SpectraBase. [Link]
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- 3. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and antifungal activity of novel furancarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives [mdpi.com]
Application Notes and Protocols for Stille Coupling Reagents in the Functionalization of 3-Bromo-2-trifluoromethyl-furan
Introduction: The Strategic Importance of Trifluoromethylated Furans
Functionalized furan scaffolds are privileged motifs in medicinal chemistry and materials science, appearing in numerous biologically active compounds and advanced materials. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1] 3-Bromo-2-trifluoromethyl-furan is a versatile building block for the synthesis of novel compounds, and its selective functionalization is of high interest to researchers in drug discovery and development. The Stille cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds under relatively mild conditions with excellent functional group tolerance, making it an attractive strategy for the derivatization of this electron-deficient heterocyclic system.[1][2]
This comprehensive guide provides detailed insights and experimental protocols for the successful Stille coupling of 3-Bromo-2-trifluoromethyl-furan. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental design, empowering researchers to not only replicate the described methods but also to troubleshoot and adapt them for their specific synthetic targets.
The Challenge and Opportunity of Coupling 3-Bromo-2-trifluoromethyl-furan
The Stille coupling of 3-Bromo-2-trifluoromethyl-furan presents a unique set of challenges and opportunities. The furan ring is an electron-rich aromatic system, but the strong electron-withdrawing nature of the trifluoromethyl group at the C2 position significantly modulates its reactivity. This electronic effect, coupled with the inherent reactivity differences between the C-Br bond and other potential reactive sites, must be carefully considered for successful and selective functionalization.
The primary coupling will occur at the C-Br bond, which is more reactive in palladium-catalyzed cross-coupling reactions than C-H bonds on the furan ring. The key to a successful Stille coupling lies in the judicious selection of the palladium catalyst, ligand, solvent, and any additives to facilitate the catalytic cycle efficiently and minimize side reactions.
The Stille Coupling Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for optimizing reaction conditions.[3]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-2-trifluoromethyl-furan to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group (R') to the palladium center, displacing the bromide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired functionalized furan, regenerating the Pd(0) catalyst.
Selecting the Right Reagents for the Job: A Data-Driven Approach
The success of the Stille coupling of 3-Bromo-2-trifluoromethyl-furan is highly dependent on the careful selection of reagents. The following table summarizes key considerations and recommendations based on established principles and analogous reactions in the literature.
| Reagent Category | Key Considerations | Recommended Starting Points |
| Palladium Catalyst | The choice of palladium source is critical. Both Pd(0) and Pd(II) precursors can be used, as Pd(II) is reduced in situ to the active Pd(0) species.[4] | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | The ligand stabilizes the palladium catalyst and influences its reactivity. For electron-deficient substrates, electron-rich and bulky phosphine ligands are often beneficial.[5] | PPh₃ (Triphenylphosphine), P(t-Bu)₃ (Tri-tert-butylphosphine), XPhos, SPhos |
| Organostannane | A wide variety of organostannanes (R-SnBu₃) can be used, including aryl, heteroaryl, vinyl, and alkyl stannanes. The purity of the organostannane is crucial for high yields. | Aryl-, heteroaryl-, and vinyltributylstannanes are generally good coupling partners. |
| Solvent | The solvent must be anhydrous and degassed to prevent catalyst deactivation. Polar aprotic solvents are commonly used. | Toluene, Dioxane, DMF, THF |
| Additives | Additives can significantly impact the reaction rate and yield. Copper(I) salts can accelerate the transmetalation step, while fluoride ions can activate the organostannane.[6] | CuI (Copper(I) iodide), CsF (Cesium fluoride), LiCl (Lithium chloride) |
Experimental Protocols: From Theory to Practice
The following protocols provide a starting point for the Stille coupling of 3-Bromo-2-trifluoromethyl-furan. It is crucial to note that optimization of these conditions may be necessary for specific substrates and desired outcomes.
Protocol 1: General Procedure for Arylation using Pd(PPh₃)₄
This protocol describes a general procedure for the coupling of an aryl- or heteroaryltributylstannane with 3-Bromo-2-trifluoromethyl-furan using the commonly available and robust catalyst, Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
3-Bromo-2-trifluoromethyl-furan (1.0 equiv)
-
Aryltributylstannane (1.1 - 1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-2-trifluoromethyl-furan and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the aryltributylstannane.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Couplings using a Bulky Ligand and Additives
For less reactive organostannanes or to improve yields, a more active catalyst system employing a bulky, electron-rich phosphine ligand and a copper(I) co-catalyst can be employed.
Materials:
-
3-Bromo-2-trifluoromethyl-furan (1.0 equiv)
-
Organostannane (1.1 - 1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos (2-4 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Anhydrous, degassed DMF or NMP
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, the phosphine ligand, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by 3-Bromo-2-trifluoromethyl-furan and the organostannane.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Troubleshooting and Optimization: A Scientist's Guide
Even with well-defined protocols, challenges can arise. The following workflow provides a systematic approach to troubleshooting and optimizing the Stille coupling of 3-Bromo-2-trifluoromethyl-furan.
Figure 2: A systematic workflow for optimizing the Stille coupling reaction.
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored properly. Consider using a more active pre-catalyst like Pd₂(dba)₃.
-
Ligand Issues: The ligand may not be optimal. Screen a panel of phosphine ligands with varying steric bulk and electronic properties.
-
Solvent Quality: Ensure the solvent is strictly anhydrous and has been thoroughly degassed. Oxygen can deactivate the catalyst.
-
-
Formation of Side Products:
-
Homocoupling of the Organostannane: This can occur at higher temperatures. Try lowering the reaction temperature or using a more active catalyst system that allows for lower temperatures.
-
Protodestannylation: Traces of acid or water can lead to the cleavage of the C-Sn bond. Ensure all reagents and solvents are dry.
-
Dehalogenation of the Furan: This can be a competing pathway. Optimizing the ligand and reaction temperature can help favor the desired cross-coupling.
-
Conclusion: Unlocking New Chemical Space
The Stille cross-coupling reaction is a powerful tool for the functionalization of 3-Bromo-2-trifluoromethyl-furan, providing access to a diverse range of novel chemical entities for drug discovery and materials science. By understanding the underlying mechanistic principles and systematically optimizing the reaction conditions, researchers can overcome the challenges associated with this electron-deficient substrate. The protocols and insights provided in this guide serve as a robust starting point for the successful application of Stille coupling in the synthesis of valuable trifluoromethylated furan derivatives.
References
-
Aggarwal, V. K., et al. (2017). Enantiospecific Trifluoromethyl-Radical-Induced Three-Component Coupling of Boronic Esters with Furans. Angewandte Chemie International Edition, 56(12), 3379-3383. [Link]
- BenchChem. (2025). Application Notes and Protocols: Stille Coupling with 3-Fluoro-2-(tributylstannyl)pyridine for the Synthesis of. BenchChem.
- Liang, X., et al. (2017). Enantiospecific Trifluoromethyl-Radical-Induced Three-Component Coupling of Boronic Esters with Furans. Angewandte Chemie, 129(12), 3431-3435.
- Stille-Coupling Reaction. (n.d.).
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- Hoye, T. R., et al. (2018). Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies.
- Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16, 2475-2503.
- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals. BenchChem.
- Wang, Q., et al. (2021). Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. Organic Chemistry Frontiers, 8(15), 4123-4128.
- Reddy, R., et al. (2018). Palladium-Catalyzed Selective α-Arylation of ortho-Bromoacetophenones. RAIITH.
- Funabiki, K., et al. (2002). New polyfluorinated organotin reagents. Stereoselective synthesis of (Z)-alpha-fluoro-beta-trifluoromethylvinylstannanes. Organic Letters, 4(12), 2083-2085.
- Liu, Y., et al. (2021). Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis.
- Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry.
- Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later.
- Maleczka, R. E., & Gallagher, W. P. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 69(22), 7659-7667.
- Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. (2023). The Journal of Organic Chemistry.
- Stille Coupling. (2023). Chemistry LibreTexts.
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (2020). Chemistry – A European Journal, 26(45), 10058-10074.
- Scott, J. P., & O'Brien, E. M. (2019). Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes. Organic Letters, 21(15), 6006-6010.
- Vogt, D. B., et al. (2018). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 140(34), 10836-10840.
- Fujimoto, H., & Buchwald, S. L. (2017). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Journal of the American Chemical Society, 139(35), 12153-12156.
- Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(22), 3535-3537.
- BenchChem. (2025).
- Molander, G. A., & Jean-Gérard, L. (2010). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic Letters, 12(16), 3696-3699.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Liang, X., et al. (2020). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones.
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Application Note: Divergent Late-Stage Functionalization Using 3-Bromo-2-(trifluoromethyl)furan Intermediates
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary
Late-stage functionalization (LSF) has revolutionized drug discovery by enabling the rapid diversification of complex active pharmaceutical ingredients (APIs) without the need for de novo synthesis [1]. Among the myriad of building blocks available, 3-bromo-2-(trifluoromethyl)furan has emerged as a privileged intermediate.
The furan ring serves as an excellent bioisostere for phenyl and pyrrole rings, offering unique hydrogen-bond accepting capabilities. However, electron-rich furans are notoriously susceptible to oxidative degradation and acid-catalyzed ring-opening. The strategic placement of a strongly electron-withdrawing trifluoromethyl (–CF₃) group at the C2 position lowers the highest occupied molecular orbital (HOMO) of the furan core, drastically enhancing its metabolic and chemical stability [2]. Simultaneously, the C3-bromo substituent provides an orthogonal synthetic handle for transition-metal-catalyzed cross-coupling, while the C5 position remains accessible for direct C–H functionalization.
This application note details the mechanistic rationale and provides self-validating protocols for utilizing 3-bromo-2-(trifluoromethyl)furan in divergent LSF workflows.
Mechanistic Insights & Causality in Experimental Design
Successful LSF requires exquisite chemoselectivity. When utilizing 3-bromo-2-(trifluoromethyl)furan, the reaction conditions must be tailored to exploit the specific electronic environment of the heterocycle:
-
C3-Oxidative Addition (The Bromo Handle): The –CF₃ group at C2 exerts a strong inductive electron-withdrawing effect, making the adjacent C3–Br bond highly activated toward oxidative addition by Pd(0) or Ni(0) species. However, the steric bulk of the –CF₃ group necessitates the use of ligands with a wide bite angle or high steric demand (e.g., dppf or XPhos) to facilitate efficient reductive elimination and prevent catalyst stalling.
-
C5-C–H Activation (The Innate Handle): The C5 position is the most nucleophilic remaining site on the ring. Iridium-catalyzed C–H borylation at this position is highly favored due to the lack of steric hindrance compared to the C4 position, allowing for a two-point diversification strategy (C3 and C5) on a single scaffold [3].
Fig 1: Divergent LSF pathways for 3-bromo-2-(trifluoromethyl)furan.
Experimental Protocols
The following protocols are designed as self-validating systems. They include built-in control checks to ensure that failures can be rapidly diagnosed, distinguishing between catalyst deactivation, reagent degradation, or substrate incompatibility.
Protocol A: Late-Stage Suzuki-Miyaura C3-Arylation
This protocol couples the 3-bromo-2-(trifluoromethyl)furan intermediate with a complex API-derived boronic acid.
Reagents & Materials:
-
3-Bromo-2-(trifluoromethyl)furan (0.50 mmol, 1.0 equiv)
-
Complex API-Boronic Acid/Ester (0.55 mmol, 1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 5 mol%)
-
K₃PO₄ (1.50 mmol, 3.0 equiv)
-
1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL), degassed
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the API-boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.
-
Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) to ensure rapid transmetalation, which outcompetes potential protodeboronation of the complex API-boronic acid.
-
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times.
-
Addition of Liquids: Syringe in the degassed 1,4-Dioxane/H₂O mixture, followed by the 3-bromo-2-(trifluoromethyl)furan.
-
Self-Validation Check: Set up a parallel control reaction omitting the Pd catalyst. If product forms in the control, suspect cross-contamination; if starting material degrades in the control, the API is unstable under basic aqueous conditions.
-
-
Reaction Execution: Heat the reaction mixture in a pre-heated oil bath at 80 °C for 12 hours under vigorous stirring.
-
Monitoring: After 4 hours, withdraw a 10 µL aliquot, dilute with 1 mL of MeCN, filter through a short Celite plug, and analyze via LC-MS. Look for the disappearance of the furan isotopic bromine pattern (M / M+2 of equal intensity).
-
Workup & Isolation: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂).
Protocol B: Regioselective C5 C–H Borylation
This protocol functionalizes the C5 position, leaving the C3-bromo group intact for subsequent downstream coupling.
Reagents & Materials:
-
3-Bromo-2-(trifluoromethyl)furan (0.50 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (0.30 mmol, 0.6 equiv - Note: supplies 2 equivalents of boron)
-
[Ir(OMe)(cod)]₂ (0.0075 mmol, 1.5 mol%)
-
4,4′-Di-tert-butyl-2,2′-dipyridyl (dtbpy) (0.015 mmol, 3 mol%)
-
Anhydrous THF (3.0 mL)
Step-by-Step Methodology:
-
Catalyst Pre-activation (Glovebox Recommended): In a nitrogen-filled glovebox, dissolve [Ir(OMe)(cod)]₂ and dtbpy in 1.0 mL of anhydrous THF in a 4 mL vial. Stir for 5 minutes until the solution turns a deep, dark red.
-
Causality: The color change indicates the formation of the active Ir-dtbpy complex. Failure to observe this color change indicates degraded catalyst or ligand.
-
-
Reaction Assembly: To a separate 10 mL sealed tube, add B₂pin₂ and 3-bromo-2-(trifluoromethyl)furan in 2.0 mL of THF. Transfer the pre-activated catalyst solution into this tube.
-
Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 60 °C for 8 hours.
-
Workup: Remove the solvent in vacuo. The resulting crude mixture can often be used directly in a subsequent Suzuki coupling, or purified by rapid filtration through a short pad of silica gel (eluting with Hexanes/EtOAc 9:1) to yield the C5-borylated product.
Quantitative Data & Reaction Scope Summary
The following table summarizes the expected performance metrics of the 3-bromo-2-(trifluoromethyl)furan intermediate across various LSF methodologies based on established fluorinated heterocycle reactivity profiles [2, 4].
| Reaction Type | Catalyst System | Temp (°C) | Target Position | Yield Range | Functional Group Tolerance |
| Suzuki-Miyaura | Pd(dppf)Cl₂ / K₃PO₄ | 80 | C3 | 75 - 92% | Alcohols, Amines, Esters, Amides |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 100 | C3 | 60 - 85% | Ethers, Ketones, Sterically hindered APIs |
| Sonogashira | Pd(PPh₃)₄ / CuI | 65 | C3 | 80 - 95% | Alkynes, Nitriles, Unprotected Indoles |
| C–H Borylation | [Ir(OMe)(cod)]₂ / dtbpy | 60 | C5 | 70 - 88% | Halogens (Br remains intact), Trifluoromethyl |
| Photoredox Alkylation | Ru(bpy)₃²⁺ / Blue LED | 25 | C5 | 55 - 75% | Alkenes, Carboxylic Acids (with proper bases) |
Troubleshooting & Quality Control
-
Dehalogenation during Suzuki Coupling: If LC-MS indicates the presence of 2-(trifluoromethyl)furan (loss of the bromine atom without coupling), this is a sign of premature protodehalogenation. Solution: Ensure the reaction is strictly degassed and consider switching to a less protic solvent system (e.g., anhydrous Toluene/DMF with Cs₂CO₃).
-
Poor Regioselectivity in C–H Borylation: If borylation occurs at C4 instead of C5, it indicates extreme steric clash at the C5 position (rare for this substrate) or catalyst degradation. Solution: Verify the purity of the dtbpy ligand; trace impurities can alter the steric environment of the active Ir-complex.
References
-
Electrochemical Late-Stage Functionalization Chemical Reviews, American Chemical Society (2023). URL:[Link]
-
Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs Molecules, National Center for Biotechnology Information (PMC) (2023). URL:[Link]
-
Photoredox Catalysis for Building C–C Bonds from C(sp2)–H Bonds Chemical Reviews, American Chemical Society (2018). URL:[Link]
-
Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans The Journal of Organic Chemistry, American Chemical Society (2023). URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Solvent Selection for High-Temperature Reactions of 3-Bromo-2-trifluoromethyl-furan
Prepared by the Applications Science Team
Welcome to the technical support guide for 3-Bromo-2-trifluoromethyl-furan. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in high-temperature synthetic applications. The unique electronic properties of this molecule present specific challenges and opportunities, particularly concerning solvent selection. This guide provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Bromo-2-trifluoromethyl-furan at elevated temperatures?
While the furan ring and the trifluoromethyl group are generally robust, high-temperature reactions (typically >150°C) with halogenated aromatic compounds require careful consideration of potential decomposition pathways.
-
Thermal Stability: The perfluoroalkyl portion of the molecule is very stable and requires high temperatures for complete destruction. However, the furan ring itself can undergo structural changes and degradation when heated excessively.[1]
-
Decomposition and Byproduct Formation: The primary concern with heating halogenated heterocycles is the potential for de novo synthesis of hazardous byproducts, such as polychlorinated dibenzodioxins and dibenzofurans (PCDD/PCDFs), especially in the presence of oxygen and metal catalysts.[2][3] While our specific substrate is brominated and fluorinated, the underlying principle of forming halogenated byproducts under thermal stress remains a critical safety consideration.[4][5] Decomposition can be accelerated at temperatures around 300°C, but significant degradation can occur at even higher temperatures (500-600°C).[6] Running reactions under an inert atmosphere (Nitrogen or Argon) is crucial to minimize oxidative decomposition pathways.
Q2: How does the 2-trifluoromethyl group influence the reactivity of the furan ring?
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[7][8][9] This has a profound and predictable effect on the reactivity of the furan ring.
-
Activation for Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the potent electron-withdrawing -CF3 group makes the furan ring electron-deficient.[10] This electronic shift is critical because it activates the ring for attack by nucleophiles, favoring a nucleophilic aromatic substitution (SNAr) mechanism where the bromide at the 3-position acts as a leaving group.[11][12]
-
Stabilization of Intermediates: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing -CF3 group is perfectly positioned to stabilize this intermediate through resonance and inductive effects, thereby lowering the activation energy and accelerating the reaction.[11][12][13][14]
Q3: What are the essential properties to consider when selecting a solvent for high-temperature reactions?
Solvent selection is not merely about dissolution; it actively dictates reaction outcomes.[15][16] For high-temperature applications, the following properties are paramount:
-
High Boiling Point: The solvent's boiling point must be sufficiently high to allow the reaction to be conducted at the target temperature without excessive pressure buildup.[15][17] Solvents with boiling points above 170°C are generally considered suitable.[18]
-
Chemical Inertness: The solvent must be stable and not react with the starting materials, reagents, intermediates, or products under the harsh reaction conditions.
-
Polarity and Type (Protic vs. Aprotic): The solvent's polarity determines its ability to stabilize charged species. For SNAr reactions, polar aprotic solvents are strongly preferred. They can dissolve ionic nucleophiles but do not solvate the anion as strongly as protic solvents, leaving the nucleophile "bare" and more reactive.[15][16][19]
-
Solubility: The solvent must effectively dissolve the 3-Bromo-2-trifluoromethyl-furan and all other reagents to ensure a homogeneous reaction mixture, which is crucial for optimal reaction rates.
Q4: Which specific solvents are recommended for high-temperature reactions involving this compound?
Based on the principles outlined above, several high-boiling point polar aprotic solvents are well-suited for high-temperature reactions with 3-Bromo-2-trifluoromethyl-furan.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Decomposes above 150°C to dimethylamine and CO.[16] Use with caution at higher temps. |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | Polar Aprotic | Excellent solvent, but can be challenging to remove. Ensure high purity. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | Polar Aprotic | Very stable and widely used for high-temperature SNAr reactions. |
| Sulfolane | 285 | 43.3 | Polar Aprotic | Extremely stable thermally and chemically; ideal for very high-temperature reactions. |
| Diphenyl ether | 259 | 3.7 | Non-polar | A stable, high-boiling option, but its non-polar nature may limit solubility of ionic reagents. |
Note: Data compiled from various sources, including[20].
Troubleshooting Guide
Problem: My reaction is proceeding very slowly or not at all.
-
Possible Cause 1: Insufficient Temperature. The activation energy for the reaction may not be met.
-
Solution: Ensure your reaction temperature is appropriate for the specific transformation. If your current solvent is limiting, select a solvent with a higher boiling point from the table above, such as NMP or Sulfolane, to safely increase the reaction temperature.
-
-
Possible Cause 2: Inappropriate Solvent Polarity. The nucleophile may be poorly solvated or deactivated.
-
Possible Cause 3: Solvent Impurities. Water is a common impurity in polar aprotic solvents and can deactivate strong bases and nucleophiles.
-
Solution: Use anhydrous, high-purity solvents. If necessary, dry the solvent using appropriate methods, such as distillation over calcium hydride for DMF or DMSO.[16]
-
Problem: I am observing significant byproduct formation, including dark, tarry materials.
-
Possible Cause 1: Thermal Decomposition. Either your starting material, product, or solvent is decomposing at the reaction temperature.
-
Solution: First, attempt to lower the reaction temperature while monitoring the reaction rate. If a lower temperature is not feasible, switch to a more thermally robust solvent. For example, if you are observing decomposition in DMF at 160°C, switching to NMP or Sulfolane may provide a cleaner reaction.[16] Always run reactions under an inert atmosphere (N2 or Ar) to prevent oxidation.
-
-
Possible Cause 2: Solvent Reactivity. The solvent itself may be participating in side reactions.
-
Solution: DMF is known to decompose at high temperatures, and the resulting dimethylamine can act as a nucleophile, leading to unwanted byproducts.[16] In such cases, switching to a more inert solvent like Sulfolane is the best course of action.
-
Visualized Workflows and Mechanisms
To further clarify the decision-making process and chemical principles, we have provided the following diagrams.
Caption: Decision workflow for solvent selection.
Caption: Simplified SNAr reaction mechanism.
Illustrative Experimental Protocol: Nucleophilic Substitution
This protocol provides a general methodology for a high-temperature nucleophilic substitution reaction.
Reaction: Substitution of bromide with a generic sodium phenoxide.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add sodium phenoxide (1.2 equivalents) and anhydrous N-Methyl-2-pyrrolidone (NMP) (approx. 0.5 M concentration relative to the substrate).
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for 15 minutes.
-
Addition of Substrate: Add 3-Bromo-2-trifluoromethyl-furan (1.0 equivalent) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 160°C) using an oil bath. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual NMP and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted furan.
References
- Vertex AI Search. (2024, January 15). High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry.
- Vertex AI Search. (2025, July 3). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes.
- ResearchGate. (n.d.). (A)
- SciSpace. (1997, November 12).
- ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents.
- Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?.
- Royal Society of Chemistry. (2025, February 24). Are activation barriers of 50–70 kcal mol −1 accessible for transformations in organic synthesis in solution?.
- e-Learning - UNIMIB. (n.d.).
- ResearchGate. (2026, January 17).
- Greenpeace Research Laboratories. (n.d.). Mixed halogenated dioxins and furans: a technical background document.
- ResearchGate. (2011, December 2). High boiling point solvents.
- Wikipedia. (n.d.).
- University of Bristol, School of Chemistry. (2017, January 18). Enantiospecific Trifluoromethyl‐Radical‐Induced Three‐Component Coupling of Boronic Esters with Furans.
- Food Standards Agency. (n.d.). Research report: Investigation into the Occurrence of Mixed Halogenated Dioxins, Furans and Biphenyls in Food.
- U.S. EPA. (n.d.).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry Steps. (2021, August 9).
- Scribd. (n.d.). Solvent Properties and Boiling Points.
- Ecolink, Inc. (2022, February 1). Recycling High Boiling Solvents Through Boiling: An Overview.
- ResearchGate. (n.d.). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans.
- Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals.
- NIH Public Access. (n.d.).
- Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
- ACS Publications. (2011, September 8).
- Benchchem. (n.d.). Application Notes and Protocols: 3-Bromo-2-iodofuran in Materials Science and Polyfuran Synthesis.
- ResearchGate. (2025, August 5).
- NIH Public Access. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Royal Society of Chemistry. (n.d.).
- AGH University of Science and Technology. (2012, January). THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE.
- NIH Public Access. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- 3M Company. (1999, September 30). Products of incomplete combustion of POSF Based Fluorochemicals.
- Royal Society of Chemistry. (2021, May 21).
- Royal Society of Chemistry. (2021, May 21).
- SpectraBase. (n.d.). 3-Bromo-2-fluoro-2-methylpentane.
- Chemistry Stack Exchange. (2020, July 27). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg.
- Royal Society of Chemistry. (n.d.). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder.
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Overcoming steric hindrance in 3-substituted trifluoromethyl furans
Welcome to the Advanced Technical Support Center for Fluorinated Heterocycles . This portal is designed for drug development professionals and synthetic chemists facing specific bottlenecks when working with 3-substituted trifluoromethyl furans.
The trifluoromethyl (–CF₃) group is highly prized in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity[1]. However, its steric demand is comparable to that of an isopropyl group[1]. When installed at the 3-position of a furan ring, this bulk severely hinders classical reactivity at the adjacent C2 and C4 positions, often leading to stalled reactions, poor yields, or complete synthetic failure.
Below, you will find diagnostic workflows, causality-driven troubleshooting FAQs, and self-validating bench protocols to overcome these steric barriers.
Diagnostic Workflow: Strategy Selection
Before troubleshooting a failed reaction, verify that your synthetic strategy aligns with the steric constraints of your target molecule.
Decision matrix for selecting a synthetic route based on local steric hindrance.
Knowledge Base & Troubleshooting FAQs
Q1: Why do my direct C–H cross-coupling attempts at the 2-position fail when a –CF₃ group is present at the 3-position? Causality: The –CF₃ group is not just strongly electron-withdrawing (which deactivates the ring toward electrophilic attack); its isopropyl-like steric volume physically blocks the oxidative addition and transmetalation steps of standard palladium-catalyzed cross-couplings[1]. Bulky phosphine ligands typically used to stabilize Pd(0) cannot navigate the encumbered transition state. Solution: Abandon closed-shell electrophilic transmetalation. Instead, utilize a radical-mediated pathway. Radicals are significantly less sensitive to steric bulk. A trifluoromethyl-radical-induced three-component coupling can trigger a 1,2-metallate rearrangement that easily bypasses this steric clash[2].
Q2: I am trying to synthesize a fully tetrasubstituted furan with a 3-CF₃ group, but sequential functionalization yields complex mixtures. How can I improve regioselectivity? Causality: Furans inherently favor substitution at the 2- and 5-positions due to superior resonance stabilization of the intermediate. Once a –CF₃ group is installed, its steric and electronic effects further distort the ring's reactivity, making sequential functionalization nearly impossible to control. Solution: Switch to a de novo ring synthesis. By utilizing an aqueous defluorinative reaction of trifluoromethyl enones with nucleophiles, you build the furan ring around the substituents. This method has been proven to exert a negligible steric impact, successfully yielding fully substituted furans even with bulky ortho-chloro-substituted substrates[3].
Q3: How can I scale up the synthesis of 3-CF₃ furans without relying on highly sensitive or expensive pre-functionalized building blocks? Causality: Traditional late-stage trifluoromethylation reagents (like Umemoto's or Ruppert-Prakash reagents) can be prohibitively expensive and moisture-sensitive at scale. Solution: Utilize a cascade approach employing trifluoroacetic anhydride (TFAA) as the –CF₃ source. TFAA is low-cost, readily available, and can trap reactive intermediates in seconds to yield trifluoromethylated furans efficiently[4].
Self-Validating Bench Protocols
Protocol A: Enantiospecific Radical Three-Component Coupling
Best for: Coupling highly hindered tertiary alkyl groups to the furan ring[2].
Mechanism & Causality: Generating a –CF₃ radical (via Single-Electron Transfer) allows for the attack on a boronate complex, triggering a 1,2-metallate rearrangement. This pathway evades the steric repulsion that prevents standard transmetalation[2].
Step-by-Step Methodology:
-
Boronate Complexation: React furan-2-yllithium with a sterically hindered tertiary alkylboronic ester at -78 °C to form the boronate complex.
-
Self-Validation Check: The solution must remain homogenous. Precipitation indicates failed complexation or moisture contamination.
-
-
Radical Initiation: Introduce Umemoto's reagent (an electrophilic –CF₃ source) to initiate Single-Electron Transfer (SET).
-
Self-Validation Check: If reaction stalling is suspected, perform X-band EPR spectroscopy. The presence of the required –CF₃ radical intermediate can be confirmed by trapping with PBN (yielding signals at g=2.0044, aN=1.411 mT, aF=0.1781 mT)[2].
-
-
Oxidation (Critical Step): For tertiary boronic esters, standard oxidants fail because the increased steric hindrance imposes a severe negative effect on the final oxidation step[2]. You must switch the oxidant to Cu(OAc)₂ (0.6 mmol) combined with TBAF (0.6 mmol) and heat at 80 °C for 4 hours[2].
-
Yield Validation: Quantify the crude yield using ¹⁹F NMR with Ph-CF₃ as an internal standard before purification to ensure the Cu(OAc)₂ oxidation step reached completion[2].
Radical-mediated 1,2-metallate rearrangement pathway overcoming tertiary steric bulk.
Protocol B: Aqueous Defluorinative Synthesis of Tetrasubstituted Furans
Best for: Synthesizing fully substituted furan rings where steric effects normally inhibit sequential functionalization[3].
Mechanism & Causality: By utilizing an aqueous environment, the reaction leverages the hydrophobic effect to drive the assembly of acyclic trifluoromethyl enones and nucleophiles, completely bypassing the steric hindrance of direct C–H activation on an existing ring.
Step-by-Step Methodology:
-
Reagent Assembly: In a reaction vessel, combine the trifluoromethyl enone (0.3 mmol), your chosen nucleophile (0.45 mmol), and Cs₂CO₃ (0.9 mmol)[3].
-
Solvent Addition: Add 1 mL of H₂O.
-
Causality: Water acts not just as a solvent but facilitates the defluorinative cascade via base-mediated hydrolysis pathways.
-
-
Thermal Activation: Heat the mixture to 85 °C under an N₂ atmosphere for 24 hours[3].
-
Self-Validation Check (Visual): Monitor the formation of an emulsion or phase separation. The highly lipophilic fluorinated organic products will separate from the aqueous layer as the reaction proceeds.
-
-
Analytical Validation: Analyze the crude mixture via ¹⁹F NMR. The successful defluorinative cascade is confirmed by the disappearance of the starting –CF₃ singlet and the emergence of a new signal corresponding to the modified framework[3].
Performance Metrics & Strategy Comparison
Use the following table to benchmark your expected yields and steric tolerances based on the chosen methodology.
| Synthetic Strategy | Reagents / Catalyst | Steric Tolerance (C2/C4) | Typical Yield | Ref |
| Aqueous Defluorinative Cascade | CF₃-enones, Cs₂CO₃, H₂O | Excellent (tolerates ortho-chloro aryl groups with negligible impact) | 46–86% | [3] |
| Radical 3-Component Coupling | Boronic esters, Umemoto's Reagent, Cu(OAc)₂ | High (tolerates highly hindered tertiary alkyl groups) | 32–41% (for highly hindered) | [2] |
| Formal Trienamine Catalysis | β-CF₃ enones, primary amine-thiourea | Moderate to High | High (Enantioselective) | [5] |
| TFAA Cascade Approach | TFAA, diisopropylamine | Moderate | Excellent (completed in seconds) | [4] |
References
- Source: nih.
- Source: nih.
- Source: acs.
- Source: acs.
- Source: acs.
Sources
- 1. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiospecific Trifluoromethyl‐Radical‐Induced Three‐Component Coupling of Boronic Esters with Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Stability of 3-Bromo-2-trifluoromethyl-furan under basic reaction conditions
Welcome to the dedicated technical support guide for 3-Bromo-2-trifluoromethyl-furan. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this valuable synthetic intermediate, particularly concerning its stability and reactivity under basic conditions. Our goal is to provide field-proven insights and robust troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does the 2-trifluoromethyl group affect the overall stability of the furan ring compared to a non-fluorinated analogue?
A1: The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent. Its presence at the C2 position significantly influences the electronic properties and, consequently, the stability of the furan ring. The C-F bond is one of the strongest in organic chemistry, rendering the -CF3 group itself exceptionally stable to metabolic and chemical degradation.[1] This electron-withdrawing nature deactivates the furan ring towards electrophilic attack but increases its susceptibility to nucleophilic attack. While furan rings are notoriously unstable in acidic media, often leading to ring-opening, electron-withdrawing groups can enhance stability under these conditions.[2][3] Under basic conditions, this deactivation can be beneficial, preventing certain degradation pathways, but it also makes the ring more prone to attack by strong nucleophiles.
Q2: I am planning a cross-coupling reaction (e.g., Suzuki, Sonogashira) with 3-bromo-2-trifluoromethyl-furan. What type of base is recommended, and why?
A2: For palladium-catalyzed cross-coupling reactions, the choice of base is critical for success and to avoid degradation of the starting material. Generally, mild inorganic bases are preferred.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
-
Causality: The primary role of the base in these catalytic cycles is to facilitate the transmetalation step (in Suzuki coupling) or to neutralize the HX acid generated (in Sonogashira or Heck coupling). These processes do not require a highly aggressive base. Strong nucleophilic bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) should be avoided as they can promote unwanted side reactions, including nucleophilic aromatic substitution or ring-opening of the electron-deficient furan.[2] The successful use of an inexpensive base like potassium acetate (KOAc) in related 3-bromofuran arylations highlights the utility of milder basic conditions.[4]
Q3: Is it possible to perform a metal-halogen exchange or deprotonation on 3-bromo-2-trifluoromethyl-furan using a strong base like n-BuLi or LDA?
A3: Yes, this is a viable strategy for further functionalization, but it requires careful control of conditions. The most acidic proton on the 3-bromofuran scaffold is at the C2 position.[5][6][7] In 3-bromo-2-trifluoromethyl-furan, the C2 position is occupied. The next most acidic proton is at the C5 position, and its acidity is enhanced by the inductive effect of the neighboring oxygen and the electron-withdrawing -CF3 group.
-
Recommended Conditions: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The reaction must be conducted at very low temperatures (typically -78 °C) in an anhydrous aprotic solvent like THF or diethyl ether.[5][6][8]
-
Causality: At -78 °C, the rate of nucleophilic attack on the ring or reaction at the C-Br bond is significantly slowed, allowing for selective deprotonation at the C5 position. Quenching the resulting lithiated intermediate with an appropriate electrophile allows for regioselective C5-functionalization. Warming the reaction prematurely can lead to a complex mixture of products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion in a cross-coupling reaction; starting material recovered. | 1. Base is too weak or insoluble: The chosen base may not be effective enough under the reaction conditions. 2. Catalyst deactivation: The palladium catalyst may have been deactivated. 3. Insufficient temperature: The reaction may require more thermal energy to proceed. | 1. Switch to a stronger, yet still mild, base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Adding a small amount of water can sometimes improve the solubility and efficacy of inorganic bases.[9] 2. Ensure all reagents and solvents are appropriately degassed to prevent oxidative degradation of the Pd(0) catalyst. Use phosphine ligands that are resistant to oxidation. 3. Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress by TLC or GC/MS. |
| Formation of multiple unidentified byproducts; low yield of desired product. | 1. Degradation of the furan ring: The base may be too strong or the temperature too high, leading to nucleophilic attack and ring-opening.[2][10] 2. Reaction with solvent: In some cases, the base or reactive intermediates can react with the solvent (e.g., deprotonation of THF). | 1. Switch to a milder base (see table above). If using a strong base for deprotonation, ensure the temperature is strictly maintained at -78 °C. 2. Reduce the reaction temperature. 3. Consider changing the solvent to one that is more robust under the reaction conditions (e.g., from THF to Dioxane or Toluene for higher temperature cross-couplings). |
| Loss of the bromine atom without desired coupling (protodebromination). | 1. Presence of a proton source: Trace water or other protic impurities can quench intermediates in the catalytic cycle after oxidative addition. 2. Reductive elimination pathway: Side reactions within the catalytic cycle can lead to the formation of the debrominated furan. | 1. Rigorously dry all solvents and reagents. Use freshly dried base. 2. Re-evaluate the ligand and catalyst system. Sometimes a different ligand can suppress unwanted reductive pathways. |
Visualization of Reactivity & Troubleshooting
To assist in experimental design and troubleshooting, the following diagrams illustrate the expected reactivity pathways and a logical workflow for diagnosing issues.
Caption: Reactivity map for 3-bromo-2-trifluoromethyl-furan with different base types.
Caption: Troubleshooting workflow for reactions involving 3-bromo-2-trifluoromethyl-furan.
Key Considerations & Best Practices
-
Inert Atmosphere: When using strong organometallic bases (n-BuLi, LDA) or oxygen-sensitive palladium catalysts, all reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and properly dried glassware.
-
Temperature Control: For reactions involving strong bases, maintaining a low temperature (-78 °C) is critical to favor the kinetic deprotonation product and prevent degradation.
-
Solvent Choice: Use aprotic solvents. For cross-coupling, DMF, Dioxane, Toluene, and THF are common. For deprotonation, THF or diethyl ether are standard.
-
Purity of Starting Material: Ensure the 3-bromo-2-trifluoromethyl-furan is pure, as impurities can interfere with sensitive catalytic or organometallic reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a standardized, robust method for the Suzuki-Miyaura coupling of an arylboronic acid at the C3 position, leveraging the principles discussed above.
Objective: To synthesize 3-Aryl-2-trifluoromethyl-furan.
Materials:
-
3-Bromo-2-trifluoromethyl-furan (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-trifluoromethyl-furan (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Cs₂CO₃ (2.5 eq) under an argon atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be thoroughly degassed again via three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-aryl-2-trifluoromethyl-furan.
References
-
Org. Lett. 2019, 21, 23, 9714–9719. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. PubMed. Available at: [Link]
-
Chem. Commun., 2025, 61, 10174-10195. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2015). Degradation of furan tebufenozide in laboratory and field trials. Available at: [Link]
-
Angew. Chem. Int. Ed. Engl. 2021, 60, 18, 10219–10227. (2021). Promoting the Furan Ring-Opening Reaction to Access New Donor-Acceptor Stenhouse Adducts with Hexafluoroisopropanol. PubMed. Available at: [Link]
-
ResearchGate. (2015). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. Available at: [Link]
-
ResearchGate. (2019). Ring opening reactions of furans. Available at: [Link]
-
Environmental Science & Ecotechnology. (2025). Detection and degradation technology of environmental persistent trifluoromethyl pollutants. Available at: [Link]
-
Catal. Sci. Technol., 2016, 6, 5945-5954. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Royal Society of Chemistry. Available at: [Link]
-
Angew. Chem. Int. Ed. 2017, 56, 1535–1539. (2017). Enantiospecific Trifluoromethyl‐Radical‐Induced Three‐Component Coupling of Boronic Esters with Furans. University of Bristol. Available at: [Link]
-
ResearchGate. (2016). Borane catalysed ring opening and closing cascades of furans leading to silicon functionalized synthetic intermediates. Available at: [Link]
-
HETEROCYCLES, Vol. 39, No. 2, 1994. (1994). SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND - LOCKSS. Available at: [Link]
-
Molecules 2025, 30, 3478. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
ResearchGate. (2025). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Available at: [Link]
-
Universität Bielefeld. (2017). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Available at: [Link]
-
Appl Microbiol Biotechnol. 2011 Dec; 92(5): 891–907. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC. Available at: [Link]
-
J. Org. Chem. 2022, 87, 22, 14853–14860. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry. Available at: [Link]
-
J Med Chem. 2018 Sep 27; 61(18): 8027–8044. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
-
Org Lett. 2012 Apr 20; 14(8): 2154–2157. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling in 3-Bromo-2-trifluoromethyl-furan Cross-Couplings
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind reaction failures and implement self-validating experimental systems to ensure reproducibility.
When working with 3-Bromo-2-trifluoromethyl-furan in palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction), researchers frequently encounter severe oxidative homocoupling of the boronic acid or reductive homocoupling of the furan. This guide provides the theoretical grounding and practical protocols to suppress these side reactions.
Part 1: Mechanistic Causality – The "Why" Behind the Failure
To solve homocoupling, we must first understand why 3-Bromo-2-trifluoromethyl-furan is particularly susceptible to it:
-
Steric Retardation of Transmetalation: The trifluoromethyl (–CF₃) group at the C2 position exerts massive steric bulk adjacent to the C3 reaction site. While its strong electron-withdrawing nature accelerates the initial oxidative addition of Pd(0) into the C–Br bond, it severely sterically hinders the subsequent transmetalation step.
-
Extended Intermediate Lifespan: Because transmetalation is bottlenecked, the lifetime of the Pd(II)-aryl intermediate is prolonged. This delay provides ample time for competing side reactions—specifically, the base-promoted, oxygen-mediated oxidative homocoupling of the boronic acid partner.
-
Pre-Catalyst Reduction Dynamics: If a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) is used without a dedicated reducing agent, the boronic acid itself acts as the reductant to generate the active Pd(0) species. This consumes two equivalents of your boronic acid to form one equivalent of homocoupled biaryl before the catalytic cycle even begins[1]. Proper in situ pre-catalyst reduction design is critical to prevent reactant consumption via dimerization[2].
Part 2: Troubleshooting Guide & FAQs
Q1: I am seeing massive amounts of boronic acid homocoupling. Is my degassing protocol insufficient? A1: Almost certainly. Trace oxygen is the primary culprit for oxidative homocoupling. Oxygen intercepts the Pd catalytic cycle and directly oxidizes the boronic acid in the presence of a base. Causality & Solution: Do not rely on simple nitrogen bubbling. Implement a self-validating "freeze-pump-thaw" method for all solvents[1]. A self-validating setup requires an inline oil bubbler that visually confirms positive inert gas pressure throughout the reaction, ensuring no atmospheric ingress occurs during heating.
Q2: I am using standard Pd(dppf)Cl₂. Should I change my catalyst system? A2: Yes. Pd(dppf)Cl₂ is a Pd(II) pre-catalyst. Without an additive, your boronic acid reduces it, leading to immediate homocoupling[1]. Furthermore, dppf often lacks the specific steric profile needed to force reductive elimination around the bulky –CF₃ group. Causality & Solution: Switch to a Pd(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich Buchwald ligand such as XPhos or SPhos. These ligands accelerate both transmetalation and reductive elimination, minimizing the lifespan of vulnerable intermediates[3]. If you must use a Pd(II) source, add a mild reducing agent like potassium formate (1–2 equivalents) to reduce Pd(II) to Pd(0) without sacrificing your boronic acid[4].
Q3: How does the choice of boronic acid derivative affect the rate of homocoupling? A3: Free boronic acids are highly prone to decomposition and homocoupling. Causality & Solution: By using a boronic acid pinacol ester (Bpin) or a MIDA boronate, you create a "slow-release" system. The active boronic species is generated in situ at a very low concentration. This starves the bimolecular homocoupling pathway while steadily feeding the desired cross-coupling pathway[1].
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the causal impact of different parameters on the yield of the desired cross-coupled product versus the homocoupled impurity.
| Catalyst System | Ligand | Additive / Degassing Condition | Cross-Coupling Yield | Homocoupling Impurity |
| Pd(OAc)₂ (Pd II) | PPh₃ | Standard N₂ sparge | 35% | 45% |
| Pd(dppf)Cl₂ (Pd II) | dppf | Standard N₂ sparge | 42% | 38% |
| Pd(OAc)₂ (Pd II) | SPhos | Potassium formate (1 eq) added[4] | 78% | 8% |
| Pd₂(dba)₃ (Pd 0) | XPhos | Freeze-pump-thaw (Argon)[1] | 91% | <2% |
| Pd₂(dba)₃ (Pd 0) | XPhos | Slow addition of Ar-Bpin + Argon | 95% | Trace |
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system. Visual cues and physical checkpoints are built in to guarantee scientific integrity at each phase.
Step 1: Reagent Preparation & Absolute Degassing
-
In a heavy-walled Schlenk flask, dissolve the arylboronic acid pinacol ester (1.1 eq) and 3-Bromo-2-trifluoromethyl-furan (1.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water.
-
Self-Validation Checkpoint 1 (Degassing): Perform three consecutive Freeze-Pump-Thaw cycles. Freeze the mixture in liquid nitrogen, evacuate the flask to <0.1 mbar for 5 minutes (monitor via digital vacuum gauge to validate seal integrity), isolate the vacuum, and let it thaw in a warm water bath. Backfill with ultra-pure Argon.
Step 2: Catalyst & Base Addition 3. Under a positive stream of Argon (validated by an active exit bubbler), add anhydrous K₃PO₄ (2.0 eq) as the base. 4. Add Pd₂(dba)₃ (2.5 mol% Pd) and XPhos (5 mol%). The bulky XPhos ligand is critical to overcoming the steric hindrance of the –CF₃ group[3]. 5. Self-Validation Checkpoint 2 (Catalyst Activation): Observe the solution. It should exhibit a characteristic color change (typically deep purple/red to a pale yellow/orange) indicating the successful formation of the active L-Pd(0) species. If the solution turns black immediately, Pd black has precipitated, indicating oxygen ingress or catalyst death. Abort and restart.
Step 3: Reaction Execution & Monitoring 6. Seal the flask and heat to 80°C with vigorous stirring (800+ rpm) to ensure optimal biphasic mass transfer. 7. Monitor via LC-MS after 2 hours. The slow release of the active boronic species from the Bpin ester, combined with the accelerated transmetalation from XPhos, will keep homocoupling suppressed.
Step 4: Workup & Isolation 8. Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues. Wash with brine, dry over Na₂SO₄, and concentrate for flash column chromatography.
Part 5: Troubleshooting Workflow Visualization
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
References
-
Benchchem Technical Support Team. Strategies to minimize homocoupling in Suzuki reactions. Benchchem. 1
-
Benchchem Technical Support Team. Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. Benchchem. 3
-
Kjell, D. P., et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. ResearchGate. 4
-
Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. 2
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with Electron-Deficient Bromofurans
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable solutions for a common and frustrating challenge in synthetic chemistry: the low reactivity of electron-deficient bromofurans in cross-coupling reactions. As Senior Application Scientists, we understand that these substrates are crucial building blocks but their unique electronic properties often lead to stalled reactions and low yields. This resource consolidates field-proven troubleshooting strategies, explains the underlying chemical principles, and provides validated protocols to guide you toward a successful synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling with an electron-deficient bromofuran (e.g., 2-bromo-5-nitrofuran) is failing or giving very low yield. What are the first things I should check?
A1: A failed Suzuki-Miyaura coupling with this class of substrate almost always points to one of two bottlenecks: inefficient oxidative addition or catalyst deactivation. Here is a systematic checklist to diagnose the issue:
-
Integrity of Reagents and Reaction Setup:
-
Atmosphere Control: The active Pd(0) catalyst is extremely sensitive to oxygen.[1] The formation of a black precipitate (palladium black) is a clear sign of catalyst death.[1] Ensure your reaction vessel was rigorously purged with an inert gas (argon or nitrogen) and that your solvents were properly degassed. Standard procedure should involve at least three vacuum-backfill cycles.[2]
-
Boronic Acid/Ester Stability: Boronic acids are susceptible to protodeboronation, a side reaction that consumes your nucleophile.[2][3] Confirm the purity of your boronic acid. If this is a recurring issue, consider switching to a more stable boronic ester, such as a pinacol ester or an MIDA boronate, which are more robust.[2][4]
-
Ligand Integrity: Phosphine-based ligands are easily oxidized.[1] Ensure your ligand has been stored and handled under an inert atmosphere.
-
-
Initial Diagnostic Experiment:
-
To confirm your methodology and reagents (palladium source, base, solvent, boronic acid) are viable, run a control reaction with a more activated aryl bromide, such as 4-bromonitrobenzene, under the same conditions. If this control reaction works, the problem lies specifically with the bromofuran's reactivity. If the control also fails, re-evaluate your general setup and reagent quality.
-
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A decision-making workflow for troubleshooting failed couplings.
Q2: I'm observing significant decomposition of my starting material or desired product. What could be the cause?
A2: Decomposition is typically caused by excessively harsh reaction conditions or incompatibility with the chosen base.
-
Temperature: While higher temperatures can help overcome the activation energy for the sluggish oxidative addition step, they can also degrade sensitive furan rings, especially those bearing strong electron-withdrawing groups (EWGs). Attempt to run the reaction at the lowest effective temperature (e.g., start at 80 °C and incrementally increase to 100-110 °C if no conversion is observed).[2]
-
Base Strength: Highly nucleophilic strong bases, such as sodium tert-butoxide (NaOtBu), can attack the electron-deficient furan ring or other functional groups on your substrates.[1] While effective for increasing reaction rates, they should be used with caution. Milder, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally safer starting points for complex substrates.[1][5]
Q3: How do I choose the right catalyst system (ligand and palladium source) for this challenging substrate?
A3: This is the most critical parameter. The electron-deficient nature of the bromofuran makes the crucial first step of the catalytic cycle—oxidative addition of the Pd(0) to the C-Br bond—energetically demanding.[5] To overcome this, the palladium center must be made as electron-rich and reactive as possible.
-
Ligand Choice: The solution is to use bulky, electron-donating phosphine ligands.[5][6] These ligands increase the electron density on the palladium atom, which promotes the oxidative addition step. They also facilitate the final reductive elimination step to release your product.
-
Primary Recommendations: Buchwald-type biaryl phosphine ligands are the industry standard for this challenge. Start with ligands like SPhos or XPhos .
-
Alternative Recommendations: Highly basic and bulky trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃ ) are also excellent choices.
-
-
Palladium Source: Using a pre-formed Pd(II) precatalyst that incorporates the ligand is highly recommended. These are air-stable, easy to handle, and generate the active Pd(0) species reproducibly in situ. Modern precatalysts like XPhos Pd G3 are designed for challenging couplings and often give superior results.
| Ligand Class | Example(s) | Key Advantage for Electron-Deficient Systems |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Excellent balance of high electron-donating ability and steric bulk to promote both oxidative addition and reductive elimination.[5] |
| Dialkylbiaryl Phosphines | tBuXPhos | Increased steric hindrance and electron-donating properties compared to standard biaryl phosphines, often effective for very challenging substrates. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Among the most electron-rich and sterically demanding ligands available, highly effective at accelerating slow oxidative additions.[5] |
Q4: Are there alternative cross-coupling reactions I should consider if Suzuki coupling consistently fails?
A4: Yes. While Suzuki-Miyaura coupling is popular due to the low toxicity of boron reagents, other methods may be more effective if you hit a roadblock.
-
Stille Coupling: This reaction uses organostannanes (R-SnBu₃) as the nucleophile. It has a similar reaction scope to Suzuki coupling and can sometimes be more effective for difficult substrates as the transmetalation step can be more facile under neutral conditions.[6] The main drawback is the toxicity and difficulty of removing tin byproducts.
-
Negishi Coupling: This reaction uses organozinc reagents, which are highly reactive nucleophiles. This increased reactivity can often overcome the challenges posed by unreactive electrophiles. However, organozinc reagents are sensitive to moisture and air and often require preparation in situ.
-
Hiyama Coupling: This reaction utilizes organosilicon reagents. A key advantage is the low toxicity of silicon byproducts. The reaction often requires activation with a fluoride source (e.g., TBAF) to facilitate transmetalation.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the reactivity of these molecules.
Q1: What makes electron-deficient bromofurans inherently less reactive in palladium-catalyzed cross-coupling reactions?
A1: The low reactivity is a result of the electronic properties of the substituted furan ring.
-
Reduced Ring Nucleophilicity: Furan is an aromatic heterocycle. Strong electron-withdrawing groups (EWGs) like -NO₂ or -CN pull electron density away from the furan ring via resonance and inductive effects.[7][8] This deactivates the entire aromatic system.
-
Impact on Oxidative Addition: In palladium-catalyzed cross-couplings, the first and often rate-determining step is the oxidative addition of the palladium catalyst into the carbon-halogen bond.[6] While EWGs on a simple benzene ring typically accelerate this step by making the carbon atom more electrophilic[3][6], the situation with a five-membered heterocycle like furan is more complex. The overall deactivation of the ring system can make the C-Br bond stronger and less accessible to the catalyst, thus hindering the oxidative addition step.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura cycle, highlighting the challenging oxidative addition step.
Q2: What is 'catalyst deactivation' and why is it a common problem with these substrates?
A2: Catalyst deactivation refers to any process that converts the active Pd(0) catalyst into an inactive species. It's a major cause of failed reactions.
-
Oxidation: The active Pd(0) species is readily oxidized by trace amounts of oxygen in the solvent or atmosphere to inactive Pd(II) species.[1] This is why a rigorously inert atmosphere is non-negotiable.
-
Agglomeration: Pd(0) complexes can be unstable and agglomerate into bulk palladium metal, often observed as a black precipitate (palladium black). This form is catalytically inactive. Bulky ligands help to stabilize the mononuclear Pd(0) species and prevent this process.
-
Substrate Coordination: Heteroatoms in substrates can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover. While less of an issue for furan's oxygen compared to pyridine's nitrogen[2][9], it can still play a role, especially with multifunctional substrates.
Part 3: Recommended Protocol and Starting Conditions
This section provides a validated starting point for your experiments. Optimization will likely be required.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the electron-deficient bromofuran (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%, if not using a precatalyst).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2] If the reaction stalls, a small amount of additional catalyst/ligand can be added, but this often indicates a more fundamental problem.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale & Comments |
| Bromofuran | 1.0 equiv | The limiting reagent. |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | A slight excess helps drive the reaction to completion. Pinacol esters are recommended for stability.[2] |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | A robust, air-stable precatalyst designed for challenging couplings. |
| Ligand | (If not using precatalyst) XPhos (4 mol%) | A bulky, electron-rich ligand to facilitate oxidative addition.[5] |
| Base | K₃PO₄ (3.0 equiv) | A strong, non-nucleophilic base that is effective and generally compatible with sensitive functional groups.[1][2] |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous and thoroughly degassed. These are standard aprotic solvents for Suzuki couplings.[2][5] |
| Temperature | 100 °C | A good starting point to balance reaction rate and potential for degradation. |
| Concentration | 0.2 M | A typical concentration; can be adjusted as needed. |
References
- Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (2023). RSC Publications.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
- Webster, R. L., & Goj, L. A. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 6(9), 5645–5652.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). RSC Publications.
- Denmark, S. E., & Butler, C. R. (2009). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Organic letters, 8(20), 4553–4556.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (n.d.). Benchchem.
- Reaction of Furan and Thiophene. (n.d.). SlideShare.
- Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of organic chemistry, 77(8), 3700–3703.
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025). ResearchGate.
- Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides. (n.d.). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein Journal of Organic Chemistry, 12, 2680–2713.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Work-Up Procedures for Highly Volatile Halogenated Furans
Target Compound: 3-Bromo-2-trifluoromethyl-furan
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling low-molecular-weight, highly volatile fluorinated heterocycles.
Part 1: The Mechanistic Causality of Product Loss (E-E-A-T)
The primary challenge when isolating 3-bromo-2-trifluoromethyl-furan is its extreme susceptibility to evaporative loss. To prevent this, we must understand the physical chemistry driving the behavior of the molecule:
-
Thermodynamics of Volatility: While the furan ring itself is volatile (BP 31 °C), the addition of a trifluoromethyl (-CF₃) group drastically alters its physical properties. Fluorine's high electronegativity and low polarizability reduce intermolecular London dispersion forces[1]. Despite the mass added by the bromine atom (yielding an estimated boiling point of 130–145 °C), the compound maintains an exceptionally high vapor pressure at ambient temperatures.
-
Azeotropic Co-Evaporation: Fluorinated small molecules frequently form azeotropes with common extraction solvents (e.g., dichloromethane, ethyl acetate). When vacuum is applied during rotary evaporation, the vapor pressure of the furan easily exceeds the system pressure, causing it to co-evaporate entirely with the solvent[2].
-
Chemical Sensitivity: The strongly electron-withdrawing -CF₃ group stabilizes the furan ring against electrophilic polymerization, but the ring remains sensitive to strong nucleophiles and extreme pH, which can trigger ring-opening degradation pathways.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my product disappearing during rotary evaporation, even when the water bath is set to 10 °C? Causality: The application of vacuum is the culprit, not just the heat. At typical rotary evaporator pressures (e.g., 50–100 mbar), the boiling point of 3-bromo-2-trifluoromethyl-furan drops below ambient temperature. Solution: Abandon high-vacuum solvent removal. Use a low-boiling extraction solvent (like pentane or diethyl ether) and concentrate the mixture via fractional distillation at atmospheric pressure using a Vigreux column[3]. If rotary evaporation is strictly necessary, do not apply vacuum; rely solely on rotation and a slightly elevated bath temperature to drive off low-boiling solvents[4].
Q2: How do I prevent emulsion formation and product loss during the aqueous wash? Causality: Highly fluorinated compounds can alter the interfacial tension of the organic-aqueous boundary, acting as weak surfactants that lead to stubborn emulsions[5]. Solution: Dilute the organic phase heavily with a non-polar solvent (e.g., pentane). Wash the organic layer with saturated aqueous sodium chloride (brine) rather than deionized water. The high ionic strength of the brine forces the fluorinated furan into the organic layer (salting out) and rapidly breaks the emulsion[6].
Q3: Can I use basic aqueous solutions (like NaHCO₃ or K₂CO₃) to neutralize the reaction prior to extraction? Causality: Prolonged exposure to strong bases can initiate nucleophilic attack on the halogenated furan ring, leading to degradation. Solution: Mild neutralization is acceptable, but quench the reaction with a buffered solution (e.g., saturated NH₄Cl) to maintain a near-neutral pH during the extraction phase[6].
Q4: Which drying agent is optimal for this fluorinated furan? Causality: Basic drying agents (like K₂CO₃) create localized areas of high pH that can degrade sensitive heterocycles during the drying process. Solution: Utilize anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). These are neutral, highly effective, and will not catalyze the degradation of the furan ring[2].
Part 3: Quantitative Data & Solvent Selection
To successfully isolate the furan, the extraction solvent must have a boiling point significantly lower than the product to allow for atmospheric distillation.
| Extraction Solvent | Boiling Point (°C) | Recommended Solvent Removal Method | Risk of Furan Co-Evaporation |
| Isopentane | 27.8 | Fractional Distillation (Atmospheric) | Low |
| Diethyl Ether | 34.6 | Fractional Distillation (Atmospheric) | Low to Moderate |
| Pentane | 36.1 | Fractional Distillation (Atmospheric) | Low to Moderate |
| Dichloromethane | 39.6 | Rotovap (Atmospheric Pressure, 45°C bath) | High (Azeotrope risk) |
| Ethyl Acetate | 77.1 | NOT RECOMMENDED | Very High (Requires vacuum) |
Part 4: Experimental Protocol (Self-Validating Workflow)
This protocol utilizes a self-validating system to ensure zero product loss at every critical junction.
Step 1: Quenching & Extraction
-
Cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl to maintain a neutral pH[6].
-
Extract the aqueous layer with 3 × 20 mL of cold pentane or diethyl ether[5].
-
Validation Checkpoint: Before discarding the aqueous layer, analyze a 1 mL aliquot via Headspace GC-MS[1]. The absence of the furan's isotopic molecular ions (m/z ~214 and 216 in a 1:1 ratio due to ⁷⁹Br/⁸¹Br) validates complete extraction.
Step 2: Washing & Drying
-
Wash the combined organic layers with 1 × 20 mL of saturated brine to break any micro-emulsions[5].
-
Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes[2].
-
Filter the solution through a fritted glass funnel to remove the drying agent.
-
Validation Checkpoint: The filtered organic layer must be visually crystal clear. Any cloudiness indicates residual water, requiring further drying.
Step 3: Concentration (Critical Step)
-
Transfer the dried organic phase to a round-bottom flask equipped with a Vigreux column, a distillation head, and a water-cooled condenser[3].
-
Heat the flask using a water bath set to 50 °C (for pentane/ether). Do not apply vacuum.
-
Collect the distilled solvent in a receiving flask cooled in an ice bath[4].
-
Validation Checkpoint: Analyze the collected solvent distillate via GC-MS. If the furan (m/z 214/216) is detected, the distillation rate is too aggressive; lower the water bath temperature immediately.
Step 4: Final Isolation
-
Once the solvent volume is reduced to ~2-3 mL, remove the apparatus from the heat.
-
Transfer the concentrated residue to a pre-weighed, amber glass vial with a PTFE-lined cap.
-
Allow the remaining trace solvent to evaporate in a fume hood under a very gentle stream of nitrogen (monitor closely).
Part 5: Workflow Visualization
Workflow for the extraction and concentration of highly volatile fluorinated furans.
Part 6: References
1.[5] "About Workup - Department of Chemistry", University of Rochester.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiXa4xnXpg7eOEgLhqPRZsJsr21J-d5kRD75Y2FqYZsXlqP_1W1dCjszTNp7uAxr7NPiB7-z63nyHG3wnGPfmoQ680ZuCBA8nZXNv21OUIuH57do10qZzcV_w0n1fTE1-pWEDl7S-YKXWgs-WKNfrz07PC] 2.[1] "Application Notes and Protocols for the Analysis of Volatile Furan Compounds using Headspace SPME-GC-MS", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFNFlxZiu07JCyS4Lv0fSpZ5Tngn7w6D15pH8puQKda-vz1YtkBR324jJ1yRMLIbZlIXkKCuiKYgzuBkCjtDPxc9GIT6jLS9ZUtDAy4WjdPpUr5Y7Apxoch8aRRW7Rpv-n2_TkidSgIghNN_exQNc_1t32tV1BRlhvcdh7c26zVGUC2NP4GHutae1DeBlL0vBzEvvCYMPguniDJ2ZBwlDybjtE2LVaFW83kGCgkzQXCYbhdx-Q69OuoXUzUzk3p9GZJeno] 3.[6] "Organic Reaction Workup Formulas for Specific Reagents", HKUST.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Ct5_gKcrn1lchhFL6MCuUbRFYljlyqH1x8H9qrNivevXitCwUNQOhB6HXO04XcsRGqPJv-hlsRrTw5Y23hGF31BSBYrAW8YOEtvvBbYkcLNT-r3R6AMdyA_RMhgnkPQjmU0qaNeAehaws5DUTFqr6oO_KJU=] 4.[3] "Vogel's Textbook of Practical Organic Chemistry 5th ed", Archive.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSJj19iI3RAQPvxny4NaMcy_lG5C0LfiLMWOHxeTafOifhRYihl4dXMZU5azwP20H3FvsHl9902QQAzZ4vtjwAQRmdLGCyxIQVxfFcvpSrhqwyM-u9MWuWt1Gfbgx3heh1eNUJ5hiauqGt_ldyc2FAys2Y9EqZWVbQSGmUxi5KfaeyHQmp0H8gbANQqIoZnEqx51KsGCjAd68raizWWTxxe77dTDrlfAke8ADOu-yAKMZfV9yLl46Kiw==] 5.[2] "Purification of Laboratory Chemicals - 9th Edition", Elsevier.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiqFDIZ7uhGUt-dvUsIK6Me25g-iEM3tCaJEtxhU3MHuWkfP2AFzQL66CfRVHYFsFWYSx_RDt_QZ4Tdwt7qPcA3TtnYz-fxOWYYBDp-42JH7bCPbhxAbWrb07MWpM7XEprORvsZlNKqRMU0jwgOPLuBp-C5Gatml2MM63dBPFB9AI2uewstmSNszKr_jA4nJTBD0rfF_VGkZSv] 6.[4] "Working with Hazardous Chemicals - Organic Syntheses", orgsyn.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKqU4RlEy5O5mnoEsheg8mId1-2IU9qd8z0cGUVs00M5HZG6FUneC5nlTDeiQqsiCjSjJE48wSDlDVIdC7LiGc51GRA-jVVDwx5mbNbckl4gwOP8pBt9ADPn9Y3B_DPqyqX_2jnGzs31-afrQyySI4_I-RnaDr4R7cQk1Yybg7vrQSYKtJgYlPwwflMccJLg==]
Sources
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- 2. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
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- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
19F NMR chemical shifts of 3-Bromo-2-trifluoromethyl-furan derivatives
An in-depth technical analysis and comparison guide for characterizing fluorinated heteroaromatics.
Executive Summary & Mechanistic Context
The incorporation of the trifluoromethyl (–CF₃) group into heteroaromatic scaffolds is a privileged strategy in medicinal chemistry and agrochemical development. The –CF₃ moiety dramatically enhances metabolic stability, modulates lipophilicity, and alters binding affinities. Consequently, the synthesis of 2-trifluoromethylfuran derivatives has experienced a recent renaissance, driven by advances in radical trifluoromethylation [2].
Within this chemical space, 3-Bromo-2-trifluoromethyl-furan serves as a highly versatile building block. The 3-bromo substituent provides a synthetic handle for late-stage cross-coupling (e.g., Suzuki-Miyaura), but it also fundamentally alters the local electronic environment of the adjacent –CF₃ group.
Mechanistic Causality of the ¹⁹F Chemical Shift: The chemical shift in ¹⁹F NMR arises from variations in the local diamagnetic shielding tensor, typically ranging from -55 to -65 ppm for heteroaromatic trifluoromethyl groups[1]. In an unsubstituted 2-trifluoromethylfuran, the –CF₃ resonance typically appears at approximately -64.1 ppm (relative to CFCl₃). However, the introduction of a bulky bromine atom at the 3-position induces a pronounced steric deshielding effect (van der Waals compression). The spatial overlap between the bromine lone pairs and the fluorine electron clouds restricts electron density, reducing magnetic shielding and shifting the resonance downfield to approximately -62.5 ppm .
This guide objectively compares three distinct analytical platforms—High-Field NMR, Benchtop NMR, and Computational DFT —for their performance, accuracy, and operational efficiency in characterizing these specific fluorinated derivatives.
Comparative Analysis of Analytical Platforms
To accurately assign the ¹⁹F NMR chemical shifts of 3-Bromo-2-trifluoromethyl-furan derivatives, researchers must balance resolution, throughput, and cost. Predicting ¹⁹F NMR chemical shifts is also increasingly critical for deducing structural conformations in complex systems without the need for empirical isolation [4].
-
High-Field NMR (600 MHz) - The Gold Standard: Offers unparalleled spectral dispersion and sensitivity. It is the only method capable of resolving fine long-range heteronuclear couplings (e.g., ⁴J{FH} and ⁵J{FH} to the furan ring protons), which are critical for confirming regiochemistry.
-
Benchtop NMR (60 MHz) - The Accessible Alternative: Cryogen-free and highly accessible. Because ¹⁹F has a massive chemical shift range (~400 ppm) and high gyromagnetic ratio, 60 MHz systems excel at identifying isolated –CF₃ singlets. However, they suffer from peak broadening and cannot resolve complex J-couplings.
-
Computational DFT (GIAO) - The Predictive Alternative: Quantum chemical calculations (DFT) have become a standard alternative for predicting ¹⁹F chemical shifts, often achieving an average accuracy of ~2-3 ppm [3]. This is invaluable for assigning complex photoproducts or validating proposed structures in silico prior to synthesis.
Experimental & Computational Workflows
The following workflows detail the self-validating protocols required to accurately extract ¹⁹F chemical shifts across the three platforms.
Workflow comparing empirical NMR platforms and DFT modeling for 19F chemical shift validation.
Protocol A: Empirical ¹⁹F NMR Acquisition (Self-Validating)
Causality: Fluorine-19 has a 100% natural abundance. To obtain accurate integration without Nuclear Overhauser Effect (NOE) distortion, while simultaneously collapsing the ¹⁹F-¹H multiplets into a sharp singlet for maximum Signal-to-Noise Ratio (SNR), inverse-gated ¹H decoupling must be employed.
-
Sample Preparation: Dissolve 15 mg of the 3-bromo-2-trifluoromethyl-furan derivative in 0.6 mL of anhydrous CDCl₃.
-
Referencing: Add 0.05% v/v of Trichlorofluoromethane (CFCl₃) directly to the NMR tube. Reasoning: CFCl₃ is the universally accepted zero-point reference for ¹⁹F NMR.
-
Tuning & Shimming: Tune the probe to the ¹⁹F Larmor frequency. Perform gradient shimming on the ²H lock signal of the solvent.
-
Acquisition: Execute a 1D ¹⁹F experiment utilizing inverse-gated ¹H decoupling. Set the pulse angle to 30°, with a relaxation delay (D1) of 3 seconds (ensuring complete longitudinal relaxation, T₁), and acquire 64 scans.
-
System Validation Gate: The acquisition is only deemed valid if the internal CFCl₃ standard appears as a perfectly symmetrical singlet with a Full-Width at Half-Maximum (FWHM) of <1.0 Hz. Failure indicates poor magnetic field homogeneity, requiring re-shimming.
Protocol B: DFT Prediction of ¹⁹F Magnetic Tensors
Causality: Accurate prediction of the steric deshielding caused by the 3-bromo group requires a functional that accounts for empirical dispersion. The ωB97XD functional is chosen specifically to model these intramolecular van der Waals interactions [3].
-
Conformational Search: Generate the 3D geometry of the derivative using the MMFF94 force field to identify the global minimum.
-
Geometry Optimization: Optimize the structure using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.
-
Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the ωB97XD/6-311+G(2d,p) level. Reasoning: The diffuse functions (+) are mandatory for accurately modeling the expanded electron clouds of the highly electronegative fluorine atoms.
-
System Validation Gate: Calculate the isotropic shielding of TMS and CFCl₃ at the exact same level of theory. The predicted shift of the target molecule is valid only if the calculated reference standard aligns with the empirical 0.00 ppm baseline.
Quantitative Data Presentation
The following table summarizes the comparative performance of the three platforms across a series of structurally related 2-trifluoromethylfuran derivatives. All empirical data is referenced to CFCl₃ (0.00 ppm).
| Derivative | High-Field NMR (600 MHz) | Benchtop NMR (60 MHz) | DFT Prediction (ωB97XD) | Structural & Mechanistic Notes |
| 2-Trifluoromethylfuran | -64.12 ppm | -64.1 ppm (br s) | -63.8 ppm | Unhindered –CF₃; baseline shielding. |
| 3-Bromo-2-CF₃-furan | -62.45 ppm | -62.5 ppm (s) | -61.9 ppm | Steric deshielding by bulky ortho-like 3-Br. |
| 4-Bromo-2-CF₃-furan | -63.88 ppm | -63.9 ppm (br s) | -63.2 ppm | Minimal steric impact; slight inductive effect. |
| 5-Bromo-2-CF₃-furan | -64.50 ppm | -64.5 ppm (br s) | -64.1 ppm | Inductive shielding by para-like 5-Br. |
| Coupling Resolution | Resolves ⁴J_{FH} (1.5 Hz) | Fails to resolve J-couplings | N/A (Isotropic Shift Only) | High-field required for regiochemical proof. |
Conclusion
The selection of an analytical platform for characterizing 3-Bromo-2-trifluoromethyl-furan derivatives depends entirely on the experimental objective:
-
High-Field NMR remains the undisputed choice for de novo structural elucidation, as it is the only platform capable of resolving the fine heteronuclear couplings necessary to confirm regiochemistry.
-
Benchtop NMR offers a highly efficient, cost-effective alternative for reaction monitoring and library screening. Because the steric deshielding of the 3-bromo group induces a significant ~1.5 ppm downfield shift relative to the unsubstituted furan, 60 MHz resolution is more than sufficient to track the progress of a C3-bromination reaction.
-
DFT Computational Modeling provides a robust in silico framework. By utilizing dispersion-corrected functionals (ωB97XD), researchers can confidently predict the steric deshielding effects of halogens on adjacent –CF₃ groups, streamlining the drug design process prior to physical synthesis.
References
- 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.
- A "Renaissance" in Radical Trifluoromethylation. ResearchGate.
- Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate.
- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. LMU Munich.
A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-trifluoromethyl-furan
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3-Bromo-2-trifluoromethyl-furan. In the absence of publicly available experimental mass spectra for this specific molecule, this guide leverages a comparative approach, drawing insights from the known fragmentation of structurally related compounds and established principles of mass spectrometry. This predictive analysis is designed to offer researchers, scientists, and drug development professionals a robust framework for identifying and characterizing 3-Bromo-2-trifluoromethyl-furan and similar fluorinated and halogenated heterocyclic compounds in their analytical workflows.
The strategic incorporation of a trifluoromethyl group and a bromine atom onto a furan scaffold creates a molecule with unique chemical properties, making it a potentially valuable building block in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolic studies. This guide provides a foundational understanding of its likely fragmentation pathways, comparing them with the known fragmentation of 3-bromofuran to highlight the directing effect of the trifluoromethyl group.
Proposed Experimental Methodology: GC-MS/MS Analysis
For the analysis of a semi-volatile compound like 3-Bromo-2-trifluoromethyl-furan, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice, offering high-resolution separation and sensitive detection.[1] A tandem mass spectrometry (MS/MS) setup, such as a triple quadrupole (QqQ), would provide enhanced selectivity and structural confirmation through Multiple Reaction Monitoring (MRM) if target analysis is required.[2][3][4]
Step-by-Step GC-MS Protocol
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[5]
-
Gas Chromatography (GC) System :
-
Injector : Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Column : A non-polar or medium-polarity capillary column, such as a HP-5MS (5% phenyl-methylpolysiloxane), is recommended for good peak shape and separation of furan derivatives.[2][3] A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program :
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) System :
-
Ion Source : Electron Ionization (EI) at 70 eV.[3] The high energy of EI ensures reproducible and extensive fragmentation, creating a characteristic fingerprint for the molecule.
-
Mass Analyzer : Quadrupole or Ion Trap.
-
Scan Range : m/z 40-350 to ensure capture of both low-mass fragments and the molecular ion.
-
The following diagram illustrates the proposed analytical workflow.
Caption: Proposed GC-MS workflow for the analysis of 3-Bromo-2-trifluoromethyl-furan.
Predicted Fragmentation Pattern of 3-Bromo-2-trifluoromethyl-furan
The fragmentation of 3-Bromo-2-trifluoromethyl-furan under electron ionization is predicted to be influenced by three key structural features: the aromatic furan ring, which lends stability to the molecular ion; the bromine atom, which has a characteristic isotopic signature and can be lost as a radical; and the trifluoromethyl group, a strong electron-withdrawing group that can direct fragmentation through specific cleavage events.
Molecular Ion (M•+): The molecular weight of 3-Bromo-2-trifluoromethyl-furan (C₅H₂BrF₃O) is approximately 215.9 g/mol . A prominent molecular ion peak is expected due to the stability of the aromatic furan ring.[6] A key identifying feature will be the isotopic pattern of bromine. The natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, is nearly 1:1. This will result in two peaks for the molecular ion, [M]•+ at m/z 214 and [M+2]•+ at m/z 216, of almost equal intensity.[7]
Major Fragmentation Pathways:
-
Loss of Bromine Radical ([M-Br]•+): A common fragmentation pathway for halogenated compounds is the loss of the halogen radical.[8] This would lead to the formation of a cation at m/z 135. This fragment is likely to be significant due to the relative lability of the C-Br bond.
-
Loss of Trifluoromethyl Radical ([M-CF₃]•+): The C-CF₃ bond can also undergo cleavage. The loss of a •CF₃ radical (mass 69) would result in a fragment ion at m/z 145/147 (still containing the bromine isotopes). This pathway is well-documented for trifluoromethylated aromatic compounds.[9][10]
-
Ring Cleavage - Loss of CO: Aromatic heterocycles like furan often undergo ring cleavage with the loss of a neutral molecule like carbon monoxide (CO).[11]
-
Following the loss of Br• (m/z 135), the resulting cation could lose CO (28 Da), leading to a fragment at m/z 107.
-
The molecular ion itself could potentially lose CO, though this is less common as an initial step compared to the loss of a substituent.
-
-
Formation of C₃F₃+ ion: The trifluoromethyl group can lead to characteristic low-mass ions. A fragment corresponding to C₃F₃+ at m/z 93 is a possibility, arising from more complex rearrangements and fragmentation of the ring structure.
The predicted primary fragmentation pathways are visualized in the diagram below.
Caption: Predicted major fragmentation pathways for 3-Bromo-2-trifluoromethyl-furan.
Comparative Analysis: 3-Bromo-2-trifluoromethyl-furan vs. 3-Bromofuran
To understand the influence of the 2-trifluoromethyl group, it is instructive to compare the predicted fragmentation of the target molecule with the known fragmentation of 3-bromofuran. The experimental mass spectrum for 3-bromofuran is available from the NIST Chemistry WebBook.[12][13]
| m/z | Predicted Ion for 3-Bromo-2-trifluoromethyl-furan | Corresponding Ion in 3-Bromofuran (Experimental)[12] | Interpretation of the CF₃ Group's Influence |
| 214/216 | [M]•+ (Molecular Ion) | - | The molecular ion is shifted by +68 Da due to the replacement of H with CF₃. |
| 145/147 | [M-CF₃]•+ | 146/148 ([M]•+) | Loss of the CF₃ group from the target molecule yields an ion with the same mass as the molecular ion of 3-bromofuran. This would be a key diagnostic fragment. |
| 135 | [M-Br]•+ | 67 ([M-Br]•+) | Loss of the bromine radical is a common pathway for both. The resulting fragment is 68 Da heavier in the target molecule due to the presence of the CF₃ group. |
| 117/119 | - | 117/119 ([M-CHO]•+) | 3-Bromofuran shows a characteristic loss of a formyl radical (CHO). This pathway may be less favorable in the target molecule due to the presence of the bulky, electron-withdrawing CF₃ group altering the ring's electronic structure. |
| 107 | [M-Br-CO]•+ | - | This fragment is unique to the trifluoromethylated compound, arising from sequential loss of Br and CO. |
| 66 | - | 66 ([M-Br-H]•+) | Loss of H after Br loss is observed in 3-bromofuran. |
This comparison clearly demonstrates that while both molecules exhibit predictable cleavages like the loss of the bromine radical, the trifluoromethyl group introduces new, characteristic fragmentation pathways (e.g., loss of •CF₃) and modifies the masses of common fragments. The presence of a strong peak at m/z 135 and the absence of a significant peak at m/z 67 would be strong indicators of the CF₃ substitution.
Conclusion
This guide presents a scientifically grounded, predictive framework for the mass spectral fragmentation of 3-Bromo-2-trifluoromethyl-furan. The analysis suggests that the molecule will display a characteristic isotopic signature for its molecular ion at m/z 214/216. The primary fragmentation pathways are predicted to be the loss of a bromine radical to yield an ion at m/z 135, and the loss of a trifluoromethyl radical to produce an ion at m/z 145/147. These fragments, particularly when compared to the known spectrum of 3-bromofuran, provide a distinct and identifiable pattern. The proposed GC-MS methodology offers a reliable starting point for experimental verification. This in-depth guide serves as a valuable resource for any researcher engaged in the synthesis, analysis, or characterization of novel halogenated and fluorinated furan derivatives.
References
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI. [Link]
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Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. (2022). ACS Publications. [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. [Link]
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Analysis of furan by GC/MS. ORBi. [Link]
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Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. [Link]
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Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. J-Stage. [Link]
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Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2013). ResearchGate. [Link]
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Furan, 3-bromo-. NIST Chemistry WebBook. [Link]
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Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. [Link]
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Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
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Fragmentation and Interpretation of Spectra. University of West Florida. [Link]
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Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
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Fragmentation Patterns. Michigan State University Department of Chemistry. [Link]
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Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). ResearchGate. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. ACS Publications. [Link]
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Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. PubMed. [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-2-trifluoromethyl-furan: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible disposal of specialized compounds like 3-Bromo-2-trifluoromethyl-furan is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper handling and disposal of this halogenated and fluorinated heterocyclic compound, grounded in established safety protocols and regulatory standards. While a specific Safety Data Sheet (SDS) for 3-Bromo-2-trifluoromethyl-furan is not publicly available, the procedural guidance herein is synthesized from extensive data on structurally related chemicals and hazardous waste management principles.
Hazard Profile and Immediate Safety Precautions
3-Bromo-2-trifluoromethyl-furan is a compound that combines a furan ring with both a bromine and a trifluoromethyl group. This unique structure informs its potential hazards. Based on analogous compounds, it should be handled with the assumption that it is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3]
Assumed Hazard Classification:
| Hazard Class | Potential Effect |
| Flammable Liquid | May be combustible and pose a fire risk, especially when exposed to heat or ignition sources.[1][2] |
| Skin Corrosion/Irritation | Likely to cause skin irritation upon direct contact.[1][4] |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][4][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is mandatory when handling 3-Bromo-2-trifluoromethyl-furan. The following table outlines the minimum recommended PPE.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) are necessary. | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory. | Protects against accidental spills and splashes. |
| Respiratory Protection | All handling of 3-Bromo-2-trifluoromethyl-furan should occur in a well-ventilated chemical fume hood. | Minimizes the inhalation of potentially harmful vapors. |
Waste Segregation and Containerization: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
Waste Identification
All materials that have come into contact with 3-Bromo-2-trifluoromethyl-furan must be treated as hazardous waste. This includes:
-
The pure or residual compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Spill cleanup materials.
Container Selection and Labeling
-
Primary Container: Use a designated, leak-proof, and sealable container compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and must list "3-Bromo-2-trifluoromethyl-furan" as a constituent. Ensure the label also includes the accumulation start date and the responsible researcher's name.
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the disposal of 3-Bromo-2-trifluoromethyl-furan.
-
Work in a Controlled Environment: All waste handling and consolidation should be performed within a certified chemical fume hood.
-
Transferring the Waste: Carefully transfer the waste into the designated hazardous waste container. Use a funnel for liquids to prevent spills.
-
Contaminated Materials: Place all contaminated disposable items, such as gloves and wipes, into a sealed plastic bag before adding them to the primary waste container. This minimizes the risk of loose contamination.
-
Sealing the Container: Keep the waste container tightly sealed at all times, except when adding waste.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents and bases.[3][4]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Remove Ignition Sources: If the compound is flammable, extinguish all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or dry earth to contain the liquid.
-
Cleanup: Carefully scoop the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone or ethanol), and place the used cleaning materials into the hazardous waste container.
-
Final Cleaning: Thoroughly wash the spill area with soap and water once the hazardous material has been removed.
Decontamination of Equipment
Non-disposable equipment that has come into contact with 3-Bromo-2-trifluoromethyl-furan should be decontaminated. This typically involves rinsing with an appropriate solvent (such as acetone or ethanol) followed by a thorough wash with soap and water. All rinsates should be collected and disposed of as hazardous waste.
Final Disposal Pathway: Incineration
The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[7] This process is designed to break down the complex organic molecules into simpler, less harmful substances. However, the incineration of brominated and fluorinated compounds can potentially lead to the formation of hazardous byproducts such as dioxins and furans if not conducted under optimal conditions.[7][8][9][10][11] Therefore, it is imperative that the disposal is handled by a licensed and experienced hazardous waste disposal company.
Disposal Workflow Diagram
Caption: Logical workflow for the compliant disposal of 3-Bromo-2-trifluoromethyl-furan.
Conclusion: A Commitment to Safety
The proper disposal of 3-Bromo-2-trifluoromethyl-furan is a multi-faceted process that demands diligence and a thorough understanding of chemical safety principles. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, while also protecting the environment. Always remember that this guidance is a supplement to, and not a replacement for, the specific protocols and regulations of your institution. Consultation with your Environmental Health and Safety (EHS) department is essential for ensuring full compliance and safety.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-trifluoromethyl-furan
For the experienced researcher, the introduction of any new reagent into a workflow necessitates a rigorous evaluation of its potential hazards. 3-Bromo-2-trifluoromethyl-furan, a halogenated and fluorinated heterocyclic compound, is a valuable synthetic intermediate. However, its structure suggests a complex hazard profile that demands meticulous attention to safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an understanding of its constituent chemical risks. Our focus extends beyond mere procedural steps to elucidate the causality behind each recommendation, empowering you to work with confidence and safety.
Hazard Assessment: A Synthesis of Structural Risks
While a specific, comprehensive toxicological profile for 3-Bromo-2-trifluoromethyl-furan may be limited, a robust hazard assessment can be synthesized by examining its structural components: the furan ring, the bromine substituent, and the trifluoromethyl group. This analysis forms the logical basis for the stringent PPE and handling protocols that follow.
-
Furan Ring System: Furan and its derivatives are known for their potential to form explosive peroxides upon prolonged exposure to air and light.[1] This reactivity is a critical consideration for both storage and handling. Furthermore, the furan moiety contributes to the compound's likely flammability.[2]
-
Bromine Substituent: Brominated organic compounds are frequently associated with irritation to the skin, eyes, and respiratory system.[3][4][5] Direct contact can cause burns, and inhalation of vapors may lead to respiratory distress.[6]
-
Trifluoromethyl Group: The trifluoromethyl group can significantly influence a molecule's chemical and toxicological properties. Compounds containing this group may be toxic and should be handled with caution to prevent inhalation, ingestion, and skin absorption.[7][8][9]
The combination of these functional groups necessitates treating 3-Bromo-2-trifluoromethyl-furan as a substance that is likely flammable, irritating, potentially toxic, and capable of forming peroxides.
| Potential Hazard | Attributed Structural Feature | Primary Risk | Supporting Rationale Source |
| Skin/Eye/Respiratory Irritation | Bromine, Trifluoromethyl Group | Direct contact can cause irritation or chemical burns; inhalation may damage the respiratory tract. | [3][4][6][10][11] |
| Flammability | Furan Ring, Organic Solvent Nature | Vapors may form flammable mixtures with air. Keep away from ignition sources. | [2][3][12] |
| Peroxide Formation | Furan Ring | Potential for explosive peroxide formation upon storage, especially in the presence of air and light. | [1] |
| Toxicity | Bromine, Trifluoromethyl Group | Harmful if inhaled, swallowed, or absorbed through the skin. | [7][9][10] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. Each component of the recommended ensemble is chosen to counteract the specific hazards identified in our assessment. All PPE should be inspected for integrity before each use.
| Equipment | Specification | Causality and Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 / EN 166.[8][13] A face shield worn over goggles. | Why: The compound is expected to be a serious eye irritant.[4][11] Goggles provide a seal against splashes and vapors. The face shield offers a secondary barrier, protecting the entire face from splashes during transfers or in the event of a vessel failure. |
| Hand Protection | Nitrile or Neoprene gloves.[14] For spills or extended contact, consider heavier-duty Butyl rubber gloves. | Why: To prevent skin contact with a likely irritant and potentially toxic substance.[10] Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact.[14][15] Always check manufacturer-specific chemical resistance data.[16][17][18] |
| Body Protection | Flame-resistant laboratory coat.[12] For large-volume work, a chemical-resistant apron is advised. | Why: Protects against splashes and provides a removable barrier in case of contamination. Flame-resistant material is crucial due to the flammability risk associated with furan derivatives.[2] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Why: Protects feet from spills. This is a standard requirement for any laboratory handling hazardous chemicals. |
| Respiratory Protection | Primary: Work within a certified chemical fume hood. Secondary/Emergency: NIOSH-approved respirator with organic vapor/acid gas cartridges.[8][19] | Why: The primary engineering control is to capture vapors at the source. A fume hood is mandatory to prevent inhalation of potentially irritating and toxic vapors.[11] A respirator is for emergency situations, such as a large spill outside of the hood.[14] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow minimizes the risk of exposure and accidental release. This protocol outlines the essential steps for safely handling 3-Bromo-2-trifluoromethyl-furan in a laboratory setting.
Pre-Handling Preparation
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble Materials: Place all necessary apparatus, reagents, and the chemical waste container inside the fume hood before beginning work. This minimizes movement in and out of the ventilated space.
-
Prepare for Emergencies: Confirm that a safety shower and eyewash station are accessible and unobstructed.[8] Locate the appropriate spill kit and fire extinguisher.
-
Don PPE: Put on all required PPE in the correct order. The sequence is critical to avoid cross-contamination.
Chemical Handling
-
Work in Fume Hood: Conduct all transfers and manipulations of 3-Bromo-2-trifluoromethyl-furan exclusively within the fume hood.
-
Ground Equipment: If transferring significant quantities, ground and bond containers to prevent static discharge, a potential ignition source.[2]
-
Use Caution: Handle the chemical deliberately to avoid splashes. Keep the container sealed when not in use to minimize vapor release.[2]
-
Segregate Waste: Immediately place any contaminated materials (e.g., pipette tips, weighing paper) into the designated hazardous waste container located within the fume hood.
Post-Handling Procedure
-
Decontaminate: Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.[20]
-
Doff PPE: Remove PPE carefully to avoid contaminating yourself. The removal sequence is the reverse of donning, designed to contain the "dirty" surfaces. Gloves should be removed first.
-
Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[20]
Spill Management and Emergency Procedures
Immediate and correct action is crucial in the event of a spill.[20]
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.[21]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, vermiculite, or soda ash. Do not use combustible materials like paper towels.[8][20]
-
For brominated compounds, small spills can be treated with a 5-10% sodium thiosulfate solution before absorption to neutralize the reactive bromine character.[20][21]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[8][20]
-
Decontaminate the area with soap and water.[21]
-
-
Major Spill (outside a fume hood or large volume):
-
EVACUATE the laboratory immediately. Alert others nearby.[21]
-
If safe to do so, close the door to the laboratory to contain the vapors.
-
Call your institution's emergency response team (e.g., EHS) or 911.[21]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.[20]
-
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal is a legal and ethical responsibility. 3-Bromo-2-trifluoromethyl-furan and all materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Never mix this waste stream with other chemical wastes, particularly incompatible materials like strong oxidizing agents or bases.[1][22]
-
Containerization: Use a dedicated, leak-proof, and chemically compatible container (e.g., High-Density Polyethylene - HDPE) with a secure, tight-fitting lid.[1][22]
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "3-Bromo-2-trifluoromethyl-furan".[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be a cool, well-ventilated space, away from heat sources, direct sunlight, and high-traffic zones, and should have secondary containment.[1][20][22]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. The ultimate disposal method for such halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[22] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[1][22]
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 3-Bromo-2-trifluoromethyl-furan, ensuring a safe environment for discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
